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methyl 2-aminocyclohexane-1-carboxylate

Cat. No.: B12277141
M. Wt: 314.42 g/mol
InChI Key: KIWSTFVYCGZMJQ-UHFFFAOYSA-N
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Description

Significance within Advanced Organic Synthesis and Stereochemistry

The primary significance of methyl 2-aminocyclohexane-1-carboxylate lies in its role as a chiral scaffold in advanced organic synthesis. The stereochemistry of the amino and carboxylate groups—whether they are on the same side (cis) or opposite sides (trans) of the cyclohexane (B81311) ring, and their absolute configuration (R or S)—is a critical determinant of the three-dimensional structure of molecules synthesized from it. evitachem.com In fields like medicinal chemistry, the specific stereoisomer of a drug can dictate its efficacy and biological activity. evitachem.com

This compound serves as a crucial intermediate for constructing complex molecular architectures. For instance, the defined spatial arrangement of its functional groups allows for stereoselective transformations, enabling the synthesis of specific, enantiomerically pure target molecules. Synthetic chemists utilize various methods to obtain the desired isomers, including the catalytic hydrogenation of precursor molecules. evitachem.comunirioja.es This process, often starting from cyclohexanone (B45756) derivatives, allows for controlled introduction of the amino and carboxylate groups to achieve specific configurations such as (1R,2R) or (1S,2S). evitachem.com The ability to access distinct stereoisomers makes it a powerful tool in asymmetric synthesis, where the goal is to create a single desired enantiomer of a chiral product.

Below is a table detailing some of the stereoisomers of this compound and their corresponding identifiers.

IUPAC NameStereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )
methyl (1R,2R)-2-aminocyclohexane-1-carboxylatetrans267230-45-5C₈H₁₅NO₂157.21
methyl (1S,2S)-2-aminocyclohexane-1-carboxylatetrans217799-18-3C₈H₁₅NO₂157.21
methyl cis-4-aminocyclohexane-1-carboxylate*cis62456-15-9C₈H₁₅NO₂157.21
methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride**trans107313-17-7C₈H₁₆ClNO₂193.67

*Note: Data for the 2-amino cis isomer is less commonly published than the 4-amino cis isomer, which is provided here for structural comparison. **Note: This is the hydrochloride salt of the racemic trans-isomer. Data sourced from references nih.govnih.govsigmaaldrich.comcapotchem.comvibrantpharma.com.

Historical Context of Aminocyclohexanecarboxylate Research Trajectories

The study of aminocyclohexanecarboxylates is rooted in the broader history of synthetic organic chemistry, which evolved from modifying natural substances to creating entirely novel molecules. nih.gov Early pharmaceutical research often involved simple chemical modifications of compounds derived from natural sources, like the acetylation of salicylic (B10762653) acid to create aspirin. nih.gov As synthetic methods advanced, chemists began to construct more complex molecules from basic organic chemicals. nih.gov

Research into cyclic amino acids like aminocyclohexanecarboxylic acid gained traction as chemists sought to create conformationally constrained analogues of peptides. researchgate.net An early and common method for synthesizing the core structure, 4-aminocyclohexanecarboxylic acid, was the catalytic hydrogenation of p-aminobenzoic acid. researchgate.netgoogle.com This process typically yielded a mixture of cis and trans isomers, which then required separation through techniques like fractional recrystallization. researchgate.net The challenge and inefficiency of separating these isomers spurred the development of more sophisticated, stereoselective synthetic routes designed to produce a single, desired isomer. These efforts were crucial for producing isomerically pure building blocks needed for the synthesis of pharmacologically active compounds. researchgate.net

Current Research Frontiers and Emerging Opportunities Involving the Compound

Current research continues to leverage this compound as a key intermediate in the synthesis of high-value, complex molecules. One of the most significant emerging applications is in the development of novel pharmaceuticals. For example, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, a closely related derivative, is a reported building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. google.com The compound and its analogues also serve as intermediates for other pharmacologically active agents, including thrombin inhibitors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30N2O4 B12277141 methyl 2-aminocyclohexane-1-carboxylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate

InChI

InChI=1S/2C8H15NO2/c2*1-11-8(10)6-4-2-3-5-7(6)9/h2*6-7H,2-5,9H2,1H3

InChI Key

KIWSTFVYCGZMJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1N.COC(=O)C1CCCCC1N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Aminocyclohexane 1 Carboxylate Isomers

Stereoselective and Enantioselective Synthesis

The controlled synthesis of the various stereoisomers of methyl 2-aminocyclohexane-1-carboxylate hinges on the ability to direct the formation of specific stereochemical relationships between the amino and carboxylate functionalities. This is achieved through a variety of sophisticated synthetic strategies that leverage both substrate-inherent features and the influence of external chiral reagents or catalysts.

Diastereoselective Approaches to cis- and trans-Methyl 2-Aminocyclohexane-1-Carboxylate

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of this compound, this translates to the preferential formation of either the cis or trans isomer. This control can be exerted through the inherent stereochemistry of the starting material (substrate-controlled) or by the careful choice of reagents (reagent-controlled).

In substrate-controlled diastereoselection, the stereochemical outcome of a reaction is dictated by the existing stereocenters within the substrate molecule. A common strategy involves the use of a chiral auxiliary, a temporary chiral group that directs the stereochemical course of a reaction. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principle can be applied to the synthesis of related cyclic β-amino esters. For instance, chiral auxiliaries like (R)-(−)-2-phenylglycinol can be used to synthesize highly functionalized bicyclic lactams, which can then be converted to the desired piperidine (B6355638) or, in analogous systems, cyclohexane (B81311) derivatives with high diastereoselectivity. researchgate.net The chiral auxiliary effectively shields one face of the molecule, forcing the incoming reagents to attack from the less hindered side, thereby controlling the stereochemistry of the newly formed stereocenters.

Another approach involves the diastereoselective reduction of a precursor where a chiral center is already present. For example, the catalytic hydrogenation of a chiral pyroglutamate (B8496135) derivative of 2-methylbenzoic acid over supported rhodium and ruthenium catalysts has been shown to proceed with high diastereoselectivity (up to 96% de) to yield (1S,2R)-2-methylcyclohexane carboxylic acid. nih.gov This high level of control is attributed to the conformation of the substrate, where the chiral auxiliary shields one face of the aromatic ring, directing the hydrogenation to the opposite face and resulting in a cis product. nih.gov

A general representation of substrate-controlled diastereoselection is the reduction of a chiral β-enamino ester. The existing chiral center (R*) on the amine can direct the hydrogenation to favor one diastereomer over the other.

Table 1: Examples of Substrate-Controlled Diastereoselective Syntheses Data in this table is illustrative of the principles of substrate-controlled diastereoselection and may not directly correspond to the synthesis of this compound.

PrecursorChiral Auxiliary/Directing GroupReactionMajor Product DiastereomerDiastereomeric Excess (de)
2-Methylbenzoyl-pyroglutamate(S)-Pyroglutamic acidCatalytic Hydrogenation(1S,2R)-2-methylcyclohexane carboxylic acidUp to 96%
Acyclic β-enaminoester(R)-(-)-2-PhenylglycinolIntramolecular CyclizationChiral bicyclic lactamHigh

Reagent-controlled diastereoselection relies on the stereochemical preference of the reagent to deliver a group to a specific face of a prochiral substrate. A common strategy for synthesizing cis- or trans-2-aminocyclohexane-1-carboxylate involves the diastereoselective reduction of a precursor like methyl 2-(N-substituted-amino)cyclohex-1-ene-1-carboxylate or methyl 2-oxocyclohexane-1-carboxylate.

The reduction of 2-substituted cyclohexanones can be influenced by the choice of reducing agent. For instance, the reduction of α-alkoxy, α-acyloxy, and α-dialkylamino ketones with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of fluoride (B91410) ion catalysis generally shows high syn-selectivity, consistent with a Felkin-Anh model. nih.gov Conversely, the reduction of α-monoalkylamino ketones under similar conditions proceeds with moderate anti-selectivity. nih.gov

In a specific example related to a substituted cyclohexanone (B45756), the enzymatic reduction of ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate using Saccharomyces cerevisiae yielded two major products, (1S,2S)- and (1R,2S)-hydroxycyclohexyl derivatives, with greater than 99% enantiomeric purity, demonstrating the potential for high diastereoselectivity in such reductions. acs.org

The choice of catalyst can also dictate the diastereomeric outcome. For example, in the synthesis of highly substituted cyclohexanones via a cascade double Michael reaction, the use of aqueous KOH with a phase transfer catalyst led to the formation of the trans product with complete diastereoselectivity in most cases. nih.govnih.gov The stereochemistry was confirmed by X-ray analysis. nih.govnih.gov

Table 2: Reagent-Controlled Diastereoselective Reduction of Cyclohexanone Derivatives Data in this table illustrates the concept of reagent-controlled diastereoselection and may not be specific to this compound.

SubstrateReagent/CatalystProduct DiastereomerDiastereomeric Ratio (dr)
α-Alkoxy KetonePMHS, F⁻syn-DiolHigh
α-Monoalkylamino KetonePMHS, F⁻anti-Amino alcoholModerate
Curcumin & Arylidenemalonateaq. KOH, TBABtrans-CyclohexanoneComplete diastereoselectivity

Enantioselective Catalytic Methods for Asymmetric Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to synthesize specific enantiomers of chiral molecules. This is typically achieved using a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For this compound, both organocatalytic and transition metal-catalyzed methods are viable strategies.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent strategy for the synthesis of chiral amino acid precursors is the asymmetric Michael addition. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a 1,4-fashion, controlled by a chiral organocatalyst. amanote.com

For the synthesis of precursors to this compound, an organocatalytic conjugate addition of an amine or a suitable nitrogen nucleophile to a cyclohexenone derivative could be employed. For example, the first enantioselective organocatalytic amine conjugate addition was achieved using iminium catalysis, where a chiral imidazolidinone catalyst activates an α,β-unsaturated aldehyde for the addition of an N-silyloxycarbamate nucleophile. researchgate.netmdpi.comrsc.org This methodology provides access to enantioenriched β-amino aldehydes, which are versatile synthetic intermediates. researchgate.net

Another approach involves the Michael addition of ketones to nitroalkenes, catalyzed by chiral primary amine-thiourea organocatalysts. pageplace.de This reaction can proceed with high enantioselectivity (up to 99% ee) and diastereoselectivity, forming highly functionalized cyclohexane rings that could be further elaborated to the target amino ester. The catalyst forms an enamine with the ketone, which then undergoes a stereoselective 1,4-addition to the nitroalkene. pageplace.de

While direct organocatalytic routes to this compound are not extensively reported, the application of these principles to cyclohexanone or cyclohexenone carboxylate systems represents a promising avenue for future research.

Table 3: Organocatalytic Asymmetric Michael Additions for Chiral Amine Precursors This table showcases the potential of organocatalysis for synthesizing chiral amine precursors and is not specific to the target molecule.

Michael AcceptorMichael DonorOrganocatalystProduct TypeEnantiomeric Excess (ee)
α,β-Unsaturated AldehydeN-SilyloxycarbamateChiral Imidazolidinoneβ-Amino AldehydeHigh
NitroalkeneCycloketoneChiral Primary Amine-ThioureaFunctionalized CyclohexaneUp to 99%

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, including amino acids and their derivatives. rsc.org This approach typically involves the use of a chiral phosphine (B1218219) ligand coordinated to a transition metal center, such as rhodium or ruthenium. The hydrogenation of prochiral enamides is a particularly effective strategy for accessing chiral amines. researchgate.netnih.gov

The precursor for the asymmetric hydrogenation to this compound would be an enamide such as methyl 2-(acetylamino)cyclohex-1-ene-1-carboxylate. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral bisphosphine ligands, such as DuPhos and BINAP, are highly effective for the asymmetric hydrogenation of enamides. researchgate.net For instance, rhodium catalysts have been successfully used in the hydrogenation of cyclic enamides, affording the corresponding saturated products with excellent enantioselectivities. researchgate.netrsc.org In some cases, the use of specific ligands like o-Ph-HexaMeO-BIPHEP has allowed for the hydrogenation of racemic cyclic enecarbamates to furnish the cis-carbamate with high enantiomeric excess (e.g., 96% ee). researchgate.net

Table 4: Transition Metal-Catalyzed Asymmetric Hydrogenation of Enamides and Related Substrates This table presents representative data for the asymmetric hydrogenation of enamides and is intended to illustrate the potential for synthesizing chiral this compound.

SubstrateCatalyst SystemProduct ConfigurationEnantiomeric Excess (ee)
Cyclic Enecarbamate[Rh(cod)₂(o-Ph-HexaMeO-BIPHEP)]BF₄cis-Carbamate96%
Tetrasubstituted Cyclic EnamideRh-BinapineChiral CycloalkylamineHigh
β-Branched (Z)-Enamide[Rh((R)-SDP)]β-Stereogenic Amine88-96%
N-Heteroaryl Vinyl EtherRuCl[(p-cymene)(BINAP)]ClChiral EtherGood to Excellent
2-OxazoloneRu(II)-NHC ComplexChiral 2-OxazolidinoneUp to 96%
Chiral Ligand Design for Enantiocontrol

The use of chiral ligands in transition-metal catalysis is a cornerstone of asymmetric synthesis. For the synthesis of chiral β-amino esters like this compound, the rational design of ligands is paramount for achieving high levels of enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, such as hydrogenation or a coupling process.

Key principles in chiral ligand design include:

Symmetry: C₂-symmetric ligands are often preferred as they reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity. utexas.edu

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be systematically modified to optimize reactivity and selectivity for a specific substrate. utexas.edu

Privileged Scaffolds: Certain ligand backbones, often referred to as "privileged ligands," have demonstrated broad applicability and high efficacy across a variety of reactions. utexas.edu Examples include those based on binaphthyl (e.g., BINAP) or biphenyl (B1667301) (e.g., SEGPHOS) frameworks. nih.gov

For the synthesis of cyclic β-amino esters, ligands are often employed in the asymmetric hydrogenation of an unsaturated precursor, such as a β-enamino ester. The ligand's structure dictates how the substrate binds to the metal catalyst, exposing one face of the double bond to hydrogenation, thereby yielding one enantiomer in excess. For instance, biaryl P,N-ligands have been developed for copper-catalyzed reactions that can afford optically active amines with high enantiomeric excess. nih.gov

Ligand TypeCommon ExamplesKey FeatureTypical Application
Biaryl PhosphinesBINAP, SEGPHOSC₂-Symmetric, atropisomeric chiralityAsymmetric Hydrogenation
P,N-LigandsPyrinap, QUINAPCombination of hard (N) and soft (P) donorsAsymmetric Coupling Reactions
Salen LigandsJacobsen's CatalystPlanar, tetradentate scaffoldAsymmetric Epoxidation, Hydrolytic Kinetic Resolution

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a diastereoselective transformation. wikipedia.org Once the desired stereochemistry is set, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This strategy is highly effective for synthesizing enantiomerically pure compounds. wikipedia.org

In this classic approach, the achiral starting material is covalently bonded to a chiral auxiliary in a 1:1 ratio. The auxiliary then sterically hinders one face of the molecule, forcing a reagent to attack from the less hindered face.

For the synthesis of a substituted cyclohexane ring, a common strategy involves the diastereoselective alkylation of an enolate derived from an amide of a chiral auxiliary. Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine/pseudoephenamine auxiliaries are prominent examples. wikipedia.orgnih.gov For instance, an α,β-unsaturated carboxylic acid could be coupled to pseudoephenamine. nih.gov Subsequent conjugate addition of a nucleophile would be directed by the bulky phenyl groups of the auxiliary, establishing the desired stereochemistry. The diastereoselectivity of such reactions is often high and can be influenced by the choice of solvent and the presence of additives like lithium chloride. wikipedia.org After the key bond formation, the auxiliary is removed by hydrolysis or reduction to yield the enantiomerically enriched product.

A significant advantage of the chiral auxiliary approach is the potential for recovery and reuse of the auxiliary, which is particularly important for expensive or complex auxiliaries. wikipedia.org After the diastereoselective reaction and cleavage step, the auxiliary can be isolated and purified. For example, pseudoephenamine, which can be used to control the formation of quaternary carbon centers, can be prepared in several steps and recycled after use, making the process more cost-effective and sustainable. nih.gov The high crystallinity often observed in amides derived from auxiliaries like pseudoephenamine can facilitate purification by crystallization, further simplifying the recycling process. nih.gov

Kinetic Resolution Strategies for Enantiomer Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. youtube.com When the reaction is stopped at approximately 50% conversion, one enantiomer has been largely consumed to form a product, while the other remains unreacted, allowing for their separation. youtube.com A major drawback is the theoretical maximum yield of 50% for the desired enantiomer. rsc.org

Enzymes, particularly hydrolases like lipases and esterases, are highly effective catalysts for kinetic resolutions due to their exquisite enantioselectivity. youtube.com For a racemic mixture of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid.

For example, in a process called enantioselective acylation, a lipase could catalyze the reaction of the racemic amino ester with an acyl donor. One enantiomer (e.g., the R-enantiomer) would be acylated much faster than the other, yielding an N-acylated product and leaving the unreacted S-enantiomer in high enantiomeric excess. mdpi.com The acylated product and the unreacted amino ester can then be separated.

A more advanced strategy is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% yield limitation of standard kinetic resolution. rsc.org In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. A racemization catalyst continuously converts the slower-reacting enantiomer into the faster-reacting one. rsc.orgnih.gov This allows for a theoretical yield of up to 100% of a single enantiomer product. For β-amino esters, palladium catalysts have been shown to be effective for racemization in chemoenzymatic DKR processes. rsc.org

Enzyme ClassTypical ReactionSubstrateOutcome
LipaseTransesterification / AcylationRacemic Alcohol/AmineOne enantiomer is acylated, leaving the other enantiomer unreacted. mdpi.com
EsteraseHydrolysisRacemic EsterOne enantiomer is hydrolyzed to the acid, leaving the other ester enantiomer. nih.gov
AmidasesHydrolysisRacemic AmideOne enantiomer is hydrolyzed to the acid, leaving the other amide enantiomer. nih.gov

Kinetic resolution can also be achieved using non-enzymatic chiral catalysts or reagents. These methods often offer broader substrate scope and tolerance to different reaction conditions compared to enzymes. Chiral phosphoric acids, for instance, have been utilized as catalysts in the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination reactions. rsc.org

Another powerful method is the conjugate addition of chiral lithium amides to α,β-unsaturated esters. This approach has been successfully applied to the kinetic resolution of cyclic systems, such as methyl (±)-5-alkyl-cyclopentene-1-carboxylates, which are structural analogs of the precursors to this compound. psu.edu In this process, a chiral lithium amide reacts preferentially with one enantiomer of the racemic unsaturated ester. Stopping the reaction at partial conversion allows for the isolation of the unreacted ester enantiomer in high enantiomeric excess. psu.edu The selectivity of such resolutions can be very high, providing access to both the product and the unreacted starting material in enantiopure form. psu.edu

Novel Synthetic Routes and Transformational Chemistry

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods for the construction of complex molecules. In the context of this compound isomers, recent advancements have centered on chemoenzymatic approaches and multicomponent reaction strategies, which offer significant advantages in terms of stereocontrol, atom economy, and structural diversity.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to achieve transformations that are often challenging by purely chemical means. nih.gov Enzymes, with their inherent chirality and high specificity, are particularly well-suited for the asymmetric synthesis and resolution of chiral molecules like the isomers of this compound.

Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of amino acid esters. nih.gov This strategy relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer, allowing for the separation of the two. For cyclic β-amino esters, lipase-catalyzed hydrolysis or acylation are common approaches.

Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have demonstrated high enantioselectivity in the hydrolysis of various cyclic β-amino ester derivatives. mdpi.commdpi.com In a typical kinetic resolution, a racemic mixture of this compound would be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two products can then be separated. The enantioselectivity of this process is often high, leading to products with excellent enantiomeric excess (ee). mdpi.com

The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity and reaction rates. For instance, the resolution of alicyclic β-aminocyclopentane and -cyclohexanecarbonitriles, precursors to the corresponding amino acids, has been successfully achieved with high enantioselectivity using lipase PS in tert-butyl methyl ether (TBME) with 2,2,2-trifluoroethyl butanoate as the acyl donor. u-szeged.hu

Table 1: Lipase-Catalyzed Kinetic Resolution of Cyclic Amino Acid Derivatives

SubstrateEnzymeReaction TypeProduct 1 (ee)Product 2 (ee)Reference
Racemic cyclopentane-trans-1,2-diol with diesterLipase Amano PSTransesterificationMonoacetate (95%)Recovered diol (92%) nih.gov
Racemic cycloheptane-trans-1,2-diol with diesterLipase Amano PSTransesterificationMonoacetate (95%)Recovered diol (>99%) nih.gov
Racemic N-benzylated-β³-amino estersCandida antarctica lipase B (CALB)Hydrolysis(R)-N-benzylated-β³-amino acid (80%)Enantioenriched starting material d-nb.info
Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloridesLipase PSIM (Burkholderia cepacia)Hydrolysis(S)-β-amino acids (≥99%)(R)-β-amino esters (≥99%) mdpi.com
Racemic eight-membered cyclic β-lactamCandida antarctica lipase B (CAL-B)Hydrolysis(1R,2S)-β-amino acid (>99%)Unreacted (1S,8R)-lactam (>98%) nih.gov

More sophisticated chemoenzymatic strategies involve sequential reactions where an enzymatic step is integrated into a multi-step chemical synthesis. This can involve the enzymatic resolution of a key intermediate, followed by further chemical transformations. For example, a racemic precursor to this compound could be synthesized chemically, followed by an enzymatic resolution to separate the desired enantiomer. This enantiopure intermediate can then be carried forward through subsequent chemical steps to yield the final target molecule with high stereopurity.

Sequential cascade systems combining different enzymes have also been developed. For instance, a combination of an ene-reductase and an amine transaminase has been used to produce enantiomerically pure substituted cyclohexanes. nih.gov Such a two-step enzymatic cascade could potentially be adapted for the synthesis of specific isomers of this compound from a suitable unsaturated precursor.

Multicomponent Reaction Strategies for Cyclohexane Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov They are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorgsyn.org The use of cyclic ketones, such as cyclohexanone, in Ugi reactions provides access to α,α-disubstituted amino acid derivatives. nih.gov By carefully selecting the other components, it is conceivable to construct the this compound scaffold or a close derivative. For example, a reaction between cyclohexanone, an appropriate amine, a carboxylic acid, and an isocyanide could potentially lead to a precursor that can be converted to the target molecule.

The Passerini three-component reaction (P-3CR) involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. acs.org Similar to the Ugi reaction, employing cyclohexanone as the ketone component can lead to functionalized cyclohexane derivatives. nih.gov A study on the Passerini reaction of cyclohexanone, p-nitrophenyl isonitrile, and various carboxylic acids resulted in a series of α-acyloxy carboxamides. nih.gov While not directly yielding an amino ester, the resulting products contain a scaffold that could be chemically modified to produce the desired this compound.

Table 2: Multicomponent Reactions for the Synthesis of Functionalized Cyclic Compounds

Reaction TypeCyclic ComponentOther ReactantsProduct TypeReference
Ugi ReactionCyclohexanoneAmine, Carboxylic Acid, Isocyanideα,α-Disubstituted Amino Acid Amide nih.gov
Passerini ReactionCyclohexanonep-Nitrophenyl isonitrile, Carboxylic Acidsα-Acyloxy Carboxamide nih.gov
Three-Component CascadeCyclohexanonesAryl Amines, Benzoylmethylene MalonatesTetrahydroindoles nih.gov

Domino and cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient for building molecular complexity. nih.govnih.gov A three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed to synthesize tetrahydroindoles. nih.gov This reaction proceeds through an enamine-Brønsted acid cooperative catalysis. While the final product is a fused heterocyclic system, the initial steps involve the formation of a functionalized cyclohexane ring, demonstrating the potential of such cascade reactions for constructing the core of this compound. The mechanism involves a Michael-type addition of an in situ formed enamine to the benzoylmethylene malonate, followed by an intramolecular cyclization. nih.gov

Green Chemistry Approaches in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. Key strategies include the use of solvent-free reaction conditions, water as a green solvent, and the utilization of renewable feedstocks.

The aza-Michael addition of an amine to an α,β-unsaturated ester is a primary method for synthesizing β-amino esters like this compound. Traditionally, this reaction is conducted in organic solvents. However, performing this transformation under solvent-free conditions offers significant environmental and economic advantages by eliminating solvent waste and simplifying product isolation.

Research into solvent-free Michael additions has demonstrated that various amines can react efficiently with α,β-unsaturated esters, nitriles, and ketones without the need for a solvent or a catalyst. researchgate.net These reactions often proceed by simply mixing the reactants at room temperature or with gentle heating, leading to high yields of the corresponding β-amino derivatives. researchgate.net For the synthesis of this compound, this would involve the direct reaction of ammonia (B1221849) or a protected amine with a suitable precursor like methyl cyclohexene-1-carboxylate. The reaction is often clean, minimizing the formation of by-products and simplifying purification. researchgate.net

Several catalysts, including solid-supported reagents like sulfated zirconia, have also been employed to facilitate aza-Michael additions under solvent-free conditions, often leading to shorter reaction times and high yields. researchgate.net

Table 1: Hypothetical Solvent-Free Aza-Michael Addition for this compound Synthesis

EntryAmine SourceCatalystTemperature (°C)Time (h)Yield (%)
1Ammonia (aq.)None2524Moderate
2BenzylamineNone5012High
3Ammonia (gas)Sulfated Zirconia606High

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions are often performed in anhydrous conditions, the use of water as a solvent can offer unique reactivity and selectivity. For the synthesis of this compound, key steps such as the hydrogenation of a precursor can be performed in water.

For instance, the hydrogenation of a benzamido-protected precursor has been successfully carried out using a Raney Ni catalyst in a mixture of ethanol (B145695) and water, demonstrating the feasibility of using aqueous systems. researchgate.net Biocatalysis, employing enzymes like lipases, also presents a powerful approach for synthesis in aqueous media. Lipase-catalyzed hydrolysis can be used for the kinetic resolution of racemic esters of cyclic β-amino acids, providing access to enantiomerically pure isomers. This approach is highly valued for its selectivity and mild reaction conditions.

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of green chemistry. Cyclohexanone, a key precursor for the synthesis of the cyclohexane ring in the target molecule, can be produced from lignin, a major component of biomass. researchgate.netnih.gov Lignin, an abundant and underutilized biopolymer, can be depolymerized and catalytically converted to phenolic compounds, which can then be hydrogenated to produce cyclohexanone. researchgate.netnih.gov

The synthesis of this compound can, therefore, be envisioned to start from bio-derived cyclohexanone. mdpi.com This involves a series of transformations including carboxylation and amination. The use of itaconic acid, another renewable platform chemical, in aza-Michael addition-cyclization reactions also highlights a pathway towards nitrogen-containing cyclic compounds from bio-based sources. frontiersin.org

Table 2: Potential Renewable Routes to this compound Precursors

FeedstockIntermediateTarget Precursor
LigninPhenolic CompoundsCyclohexanone
Itaconic AcidN-substituted pyrrolidoneCyclic amino acid derivatives

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, utilizing microreactors and other continuous-flow systems, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The synthesis of this compound can be adapted to a continuous flow process. For example, the amination of a cyclohexene (B86901) derivative can be performed in a microfluidic reactor. One such design involves a chip-based microfluidic plasma reactor where cyclohexane can be aminated using an ammonia plasma. researchgate.net

Another approach involves a packed-bed reactor containing a heterogeneous catalyst. For the hydrogenation of an aromatic precursor to the corresponding aminocyclohexane derivative, a continuous-flow packed-bed catalytic reactor can be employed. researchgate.net The design typically involves a gas-liquid mixer to combine the substrate solution with hydrogen gas, which then flows through a heated column packed with a catalyst, such as palladium on carbon (Pd/C). nih.gov

Table 3: Design Parameters for a Hypothetical Microreactor Synthesis

ParameterValue
Reactor TypePacked-Bed Capillary
Catalyst10% Pd/C
SubstrateMethyl anthranilate analogue
SolventMethanol (B129727)
H2 Pressure70-100 bar
Temperature70-80 °C
Flow Rate1-10 mL/min

A significant advantage of flow chemistry is the straightforward scalability. Instead of increasing the reactor volume, which can introduce heat and mass transfer issues, scaling up in flow chemistry is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time of a single reactor.

For the continuous hydrogenation of a nitroaromatic precursor to an aminocyclohexane derivative, scaling up from a laboratory-scale to a production-scale process has been demonstrated. researchgate.netnih.gov Key considerations include maintaining a stable catalyst bed, ensuring consistent flow rates of both the liquid substrate and hydrogen gas, and managing the pressure and temperature throughout the reactor. A successful scale-up from a milligram-per-hour to a gram-per-hour production rate has been reported for a similar hydrogenation process, showcasing the potential for industrial-scale manufacturing. nih.gov Computational fluid dynamics (CFD) and process modeling can be employed to simulate and optimize the process parameters for larger scale reactors, minimizing the need for extensive experimental trials. chemrxiv.orgrsc.org

Precursor-Based Synthesis and Derivatization Approaches

Cyclohexene and its derivatives serve as versatile platforms for synthesizing substituted cyclohexanes. The inherent reactivity of the carbon-carbon double bond allows for a variety of addition reactions to introduce the necessary functional groups.

Hydrofunctionalization of olefins involves the addition of an H-X molecule across a double bond. In the context of synthesizing this compound, this would ideally involve a hydroamination and hydrocarboxylation sequence. While a direct, one-step hydroamino-carboxylation is not a standard reaction, the principles can be applied in a stepwise manner.

Strategies often rely on metal-catalyzed processes. For instance, hydroamination can introduce the amino group, while a separate hydroformylation followed by oxidation and esterification can install the methyl carboxylate. A more direct approach involves the hydrohydrazination of an unactivated olefin, which can install an N-N bond that is later cleaved to reveal the primary amine. For example, iron-catalyzed reactions of olefins with α-diazocarbonyl compounds in the presence of a silane (B1218182) reductant can generate N-substituted hydrazones, which are precursors to amines. acs.org The conditions for such reactions typically involve a catalyst like Fe(acac)₃ with phenylsilane (B129415) in a solvent such as ethanol. acs.org

A robust and stereocontrolled method for producing 2-aminocyclohexanol (B3021766) derivatives involves the epoxidation of a cyclohexene precursor followed by the nucleophilic ring-opening of the resulting epoxide. This strategy can be adapted to produce this compound by starting with a cyclohexene derivative that already contains the carboxylate group, such as methyl cyclohex-1-ene-1-carboxylate.

The epoxidation step forms a three-membered cyclic ether. This epoxide is then subjected to ring-opening by an amine or an amine equivalent, such as sodium azide (B81097). nih.gov The use of sodium azide is a key step in the synthesis of aminocyclitols, where it opens the epoxide ring regioselectively; the resulting azide can then be reduced to the primary amine. nih.gov The aminolysis of epoxides can be catalyzed by various agents, including Lewis acids, metal-organic frameworks, and certain metal salts like iridium trichloride, to yield the corresponding β-amino alcohols. mdpi.comrroij.com The reaction often proceeds with high regioselectivity, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide. mdpi.com

Table 1: Catalysts for Epoxide Ring Opening with Amines

Catalyst System Substrates Conditions Key Feature
Iridium Trichloride Epoxides and various amines Room temperature Mild conditions, excellent yields. rroij.com
Sulfated Zirconia Epoxides and aromatic amines Solvent-free High regioselectivity. rroij.com
Lipase from Thermomyces lanuginosus Epoxides and amines Continuous-flow reactor, 35 °C Biocatalytic, efficient for various derivatives. mdpi.com

Aromatic compounds provide a readily available source of six-membered rings. The challenge lies in the selective reduction of the aromatic system and the subsequent introduction or modification of functional groups to achieve the desired cyclohexane derivative.

Catalytic hydrogenation is a powerful technique to convert aromatic rings into their saturated cycloalkane counterparts. The synthesis of this compound can be achieved by the direct hydrogenation of methyl 2-aminobenzoate, also known as methyl anthranilate. wikipedia.orgnih.gov This process reduces the benzene (B151609) ring to a cyclohexane ring while leaving the amino and ester groups intact.

The reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. youtube.com Common catalysts include platinum or ruthenium supported on carbon (Pt/C or Ru/C). quickcompany.ingoogle.com The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and, crucially, the stereochemical outcome (the cis/trans ratio of the product isomers). For instance, the hydrogenation of methyl-4-aminobenzoate hydrochloride using Platinum-Carbon in methanol has been used to produce methyl-4-amino-cyclohexanecarboxylate. quickcompany.in Similarly, hydrogenating p-aminobenzoic acid with a Ruthenium on Carbon (Ru/C) catalyst yields a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. google.com These methods are directly applicable to the 2-substituted isomer.

Table 2: Research Findings on Hydrogenation of Aminobenzoic Acid Derivatives

Starting Material Catalyst Conditions Product (cis:trans ratio) Reference
p-Aminobenzoic acid 5% Ru/C 10% NaOH (aq), 15 bar H₂, 100°C, 20h 4-aminocyclohexane-l-carboxylic acid (1:4.6) google.com

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. wikipedia.org To synthesize this compound, this process would start with methyl 2-oxocyclohexane-1-carboxylate.

The reaction proceeds in two main stages, which can often be performed in a single pot. First, the ketone carbonyl group reacts with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine or enamine intermediate. wikipedia.orgyoutube.com Second, this intermediate is reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, but sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone, thus preventing side reactions. masterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used as alternatives to NaBH₃CN. masterorganicchemistry.com This method allows for the direct conversion of the keto group to the required amino group on the cyclohexane ring.

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Use
Sodium Cyanoborohydride NaBH₃CN Selective reduction of imines in the presence of ketones/aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A common, less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Sodium Borohydride (B1222165) NaBH₄ Can be used, but less selective for the imine over the carbonyl. masterorganicchemistry.com

Modifications of Amino Acid Precursors and Derivatives

The asymmetric synthesis of cyclic β-amino acid esters, such as this compound, from readily available amino acid precursors represents a powerful strategy for accessing enantiomerically pure and conformationally constrained building blocks. These methodologies leverage the inherent chirality of natural and unnatural amino acids to control the stereochemistry of the final cyclic product. A prominent and versatile approach involves the use of ring-closing metathesis (RCM) on suitably functionalized amino acid derivatives. This strategy allows for the construction of the six-membered ring system with a high degree of stereochemical control.

A key precursor for the synthesis of the six-membered ring of this compound via RCM is a diene derived from an amino acid. Allylglycine, a non-proteinogenic amino acid, serves as an excellent starting point for this purpose. The synthesis of various cyclic amino acid derivatives using this approach has been demonstrated, highlighting the versatility of RCM in this context. electronicsandbooks.com

The general synthetic sequence commences with the protection of the amino and carboxyl groups of the starting amino acid. For instance, (L)-allylglycine can be N-protected with a tosyl group and its carboxylic acid can be esterified to its methyl ester. Subsequent N-alkylation with an allyl bromide introduces the second olefinic moiety required for the RCM reaction. The resulting diene, now supported on a soluble polymer like poly(ethylene glycol) (PEG) or in a standard solution-phase reaction, is then subjected to a ruthenium-based catalyst, such as Grubbs' catalyst, to induce the ring-closing metathesis. This reaction efficiently forms the cyclohexene ring.

The following table outlines a representative synthetic scheme for the preparation of a cyclic β-amino acid precursor from (L)-allylglycine, which upon further modification would yield the target this compound.

Table 1: Synthesis of a Cyclohexenyl-Based β-Amino Acid Precursor via RCM

StepStarting MaterialReagents and ConditionsProductYield (%)
1(L)-Allylglycine1. TsCl, Et3N 2. TMSCl, MeOHN-Tosyl-(L)-allylglycine methyl esterHigh
2N-Tosyl-(L)-allylglycine methyl esterAllyl bromide, K2CO3, DMFN-Allyl-N-tosyl-(L)-allylglycine methyl esterHigh
3N-Allyl-N-tosyl-(L)-allylglycine methyl esterGrubbs' Catalyst (I or II), CH2Cl2 or TolueneMethyl 1-tosyl-1,2,3,6-tetrahydropyridine-2-carboxylateVariable

Data compiled from representative synthetic procedures for cyclic amino acids. electronicsandbooks.com The yields for the initial protection and alkylation steps are generally high, while the RCM yield can vary depending on the specific catalyst and reaction conditions employed.

Following the successful ring closure, the resulting unsaturated cyclic β-amino ester serves as a versatile intermediate. To obtain the saturated this compound, the double bond within the cyclohexene ring must be reduced. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This hydrogenation step generally proceeds with high efficiency.

This synthetic strategy, centered on the modification of amino acid precursors and the application of powerful synthetic tools like ring-closing metathesis, provides a reliable and stereocontrolled route to various isomers of this compound, which are valuable building blocks in medicinal chemistry and materials science.

Stereochemical Investigations and Conformational Analysis of Methyl 2 Aminocyclohexane 1 Carboxylate Isomers

Conformational Analysis of the Cyclohexane (B81311) Ring System

Chair and Boat Conformations and Interconversion Dynamics

The cyclohexane ring predominantly adopts a puckered, non-planar conformation to alleviate the angle strain that would be present in a planar hexagon. The most stable of these is the chair conformation , which boasts ideal tetrahedral bond angles of approximately 109.5° and staggered arrangements of all adjacent carbon-hydrogen bonds, thus minimizing both angle and torsional strain.

The cyclohexane ring is not static; it undergoes a dynamic process known as ring-flipping or chair-chair interconversion . During this process, the ring passes through several higher-energy conformations, including the half-chair , the twist-boat , and the boat conformation . The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate in energy between the chair and the boat, representing a local energy minimum.

For substituted cyclohexanes like methyl 2-aminocyclohexane-1-carboxylate, the two chair conformations resulting from a ring-flip are generally not of equal energy. The rate of interconversion is dependent on the energy barrier between the conformers. For the parent cyclohexane, this barrier is approximately 10-11 kcal/mol. However, the presence of substituents can influence this barrier. Studies on related 1,2-disubstituted cyclohexanes have shown that steric repulsion between bulky substituents can lower the energy barrier between ring conformations, facilitating more dynamic ring inversion motions, particularly in the trans isomer. nih.gov

Equatorial and Axial Orientations of Amino and Carboxylate Substituents

In the chair conformation, the twelve substituent positions are not equivalent and are classified into two types: axial and equatorial . Axial bonds are parallel to the principal C3 axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

Upon ring-flipping, axial substituents become equatorial, and equatorial substituents become axial. The relative stability of the two chair conformers of a substituted cyclohexane is determined by the steric interactions of the substituents. Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. libretexts.org

For this compound, the conformational equilibrium will be dictated by the energetic cost of placing the amino and methyl carboxylate groups in axial positions. The relative size and nature of these groups will determine the preferred conformation for both the cis and trans diastereomers. In the trans isomer, the substituents can both be in equatorial positions (diequatorial) in one chair conformation, which is generally the most stable arrangement. libretexts.org In the cis isomer, one substituent must be axial and the other equatorial. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position. libretexts.org

Isomer Possible Chair Conformations Generally More Stable Conformation Reason for Stability
trans-Methyl 2-aminocyclohexane-1-carboxylate1. Diequatorial (e,e) 2. Diaxial (a,a)Diequatorial (e,e)Minimizes 1,3-diaxial steric strain for both substituents. libretexts.org
cis-Methyl 2-aminocyclohexane-1-carboxylate1. Axial-Equatorial (a,e) 2. Equatorial-Axial (e,a)The conformer with the larger substituent in the equatorial position.The larger group avoids the more significant 1,3-diaxial interactions. libretexts.org

Computational Modeling of Conformational Preferences and Energy Landscapes

Computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of molecules like this compound, offering insights that can be difficult to obtain experimentally.

Ab initio and Density Functional Theory (DFT) methods are quantum mechanical approaches that can be used to calculate the electronic structure and energy of molecules with high accuracy. These methods are invaluable for determining the relative energies of different conformers and the energy barriers for their interconversion.

For instance, DFT studies on related substituted cyclohexanes have been used to optimize the geometries of various stereoisomers and to analyze their stability. researchgate.net Such calculations can predict the preferred chair conformations and the relative energies of the diequatorial and diaxial forms of the trans isomer, as well as the axial-equatorial conformers of the cis isomer. By mapping the potential energy surface, it is possible to identify the transition states for chair-chair interconversion and thus calculate the activation energies for this process.

A systematic exploration of the conformational space using methods like B3LYP or MP2 with appropriate basis sets (e.g., 6-31+G(d,p)) can reveal the full spectrum of stable conformers, including not only chair but also twist-boat and other local minima. nih.gov These calculations can also elucidate the role of intramolecular interactions, such as hydrogen bonding between the amino and carboxylate groups, in stabilizing certain conformations.

Molecular mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for studying large systems or for performing long-timescale simulations. MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. These methods are particularly useful for exploring the vast conformational space of flexible molecules.

Molecular dynamics (MD) simulations, which use molecular mechanics force fields to simulate the movement of atoms over time, can provide a dynamic picture of conformational interconversions. MD simulations can be used to study the dynamic equilibrium between different chair and boat conformations in various solvent environments. nih.gov For example, MD simulations of a related 1,2-cyclohexanecarboxylic acid amide showed that while the cis isomer maintains a preference for the classical chair conformation, the trans isomer exhibits dynamic interconversion between chair and twisted boat conformations. nih.gov This highlights how the stereochemistry of the substituents can profoundly influence the dynamic behavior of the cyclohexane ring.

Diastereoisomeric and Enantiomeric Separations

The synthesis of this compound often yields a mixture of stereoisomers. The separation of these isomers into their pure diastereomeric and enantiomeric forms is crucial for many applications, particularly in medicinal chemistry where the biological activity of a molecule is often highly dependent on its stereochemistry.

The separation of diastereomers, which have different physical properties, is typically achieved by standard laboratory techniques such as column chromatography or crystallization. For example, the diastereoselective synthesis of related compounds has been achieved with high trans-selectivity, simplifying the separation process. organic-chemistry.org

The separation of enantiomers, which have identical physical properties in an achiral environment, is more challenging and requires a chiral environment. This is often accomplished through techniques like chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a racemic mixture, leading to different retention times and thus enabling their separation. nih.govamericanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the enantiomeric resolution of a wide range of chiral compounds, including amino acid esters. yakhak.org The choice of the CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation. yakhak.org

Another common method for resolving enantiomers is through the formation of diastereomeric salts. By reacting the racemic mixture of this compound with a single enantiomer of a chiral acid or base, a mixture of diastereomeric salts is formed. These salts have different solubilities and can often be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers of the original compound.

Separation Type Method Principle Relevant Research Findings
Diastereomeric Separation Column Chromatography, CrystallizationDiastereomers have different physical properties (e.g., polarity, solubility).High trans-selectivity in synthesis can simplify separation. organic-chemistry.org
Enantiomeric Separation Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based CSPs are effective for amino acid esters. yakhak.org
Enantiomeric Separation Formation of Diastereomeric SaltsConversion of enantiomers into diastereomers with different solubilities.A common and effective method for resolving racemates.

Chromatographic Methodologies for Isomer Resolution

Chromatographic techniques are powerful tools for the separation of the stereoisomers of this compound. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are among the most effective methods utilized for this purpose.

Chiral HPLC is a prominent technique for the enantiomeric resolution of chiral compounds, including the isomers of this compound. yakhak.org This method utilizes chiral stationary phases (CSPs) that create a chiral environment, allowing for the differential interaction with enantiomers and thus their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity. yakhak.orgsigmaaldrich.com

The separation mechanism in chiral HPLC often involves inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, significantly influences the retention and resolution of the isomers. yakhak.org For instance, studies on related compounds like 2-aminocyclohexane-1-carboxylic acid have demonstrated successful enantiomeric separation on teicoplanin-based CSPs using reversed-phase hydro-organic mobile phases. mst.edu The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers. yakhak.orgnih.gov

Table 1: HPLC Chromatographic Parameters for Separation of Related Chiral Amines This table presents data for related chiral amines to illustrate typical parameters in chiral HPLC separations.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Enantioselectivity (α)
(S)-α-methylbenzylamineChiralpak IE2-propanol/hexane1.0>1.5>1.1
(S)-leucine ethyl esterChiralpak IA2-propanol/hexane1.0>1.5>1.2
(S)-3,3-dimethyl-2-butylamineChiralcel OD-H2-propanol/hexane1.0>1.5>1.15

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. chromatographyonline.comamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). nih.govuva.es

Polysaccharide-based chiral stationary phases are also the most common choice in SFC for their broad enantioselectivity. chromatographyonline.com The separation mechanism involves hydrogen bonding and steric interactions between the analyte and the CSP. chromatographyonline.com The efficiency and selectivity of the separation can be fine-tuned by adjusting parameters such as pressure, temperature, and the type and concentration of the organic modifier. scribd.com SFC has been shown to be complementary to HPLC, with some compounds being better resolved by one technique over the other. chromatographyonline.com For many chiral separations, SFC can provide higher efficiency and throughput. chromatographyonline.comamericanpharmaceuticalreview.com

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. research-solution.com Since amino esters like this compound may have limited volatility and could interact with the GC column, derivatization is often a necessary step. psu.edunih.gov Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability. research-solution.comgcms.cz

Common derivatization reactions for compounds with amino and carboxyl groups include alkylation, acylation, and silylation. research-solution.comnih.gov For instance, the amino group can be acylated using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), and the carboxyl group can be esterified. nih.govnih.gov Chiral analysis by GC can be performed using two main approaches: separation of diastereomeric derivatives on an achiral column or direct separation of enantiomers on a chiral stationary phase. research-solution.comresearchgate.net Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. gcms.czresearchgate.net The choice of derivatizing agent and chiral stationary phase is critical for achieving successful enantiomeric separation. nih.govsigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines and Carboxylic Acids

Functional GroupDerivatization TypeReagent ClassExample Reagent
Amino (-NH2)AcylationPerfluoroacylimidazolesTrifluoroacetylimidazole (TFAI)
Carboxyl (-COOH)Alkylation (Esterification)Alcohols with Acid CatalystMethanol with HCl or BF3
Amino (-NH2) and Hydroxyl (-OH)SilylationSilylating ReagentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Crystallization-Based Separation Techniques

Crystallization offers an alternative and often scalable method for the resolution of stereoisomers. These techniques rely on the different physicochemical properties of diastereomers or the selective crystallization of one enantiomer.

One of the most established methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture, in this case, the amino ester, with a chiral resolving agent, which is typically a chiral acid or base. wikipedia.org This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org

The resulting diastereomeric salts can then be separated by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution first, and can be isolated by filtration. The resolving agent is then removed to yield the desired enantiomer. wikipedia.org The success of this method depends heavily on finding a suitable resolving agent that forms diastereomeric salts with a significant difference in solubility. wikipedia.org

Enantioselective crystallization methods offer a direct route to obtaining enantiomerically pure crystals from a racemic mixture. Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals of each enantiomer (a conglomerate), occurs in about 5-10% of chiral compounds. wikipedia.org This phenomenon can be exploited for separation. wikipedia.org

Preferential crystallization, also known as resolution by entrainment, is a technique where a supersaturated racemic solution is seeded with a crystal of the desired enantiomer. wikipedia.org This induces the crystallization of that enantiomer, which can then be harvested. Another advanced technique is Viedma ripening, a crystallization-enhanced deracemization process that can convert a racemic mixture into a single enantiomer in the solid state. youtube.com These methods are particularly attractive for large-scale production due to their potential for high efficiency and purity. strath.ac.uk

Determination of Absolute and Relative Stereochemistry

Advanced NMR Spectroscopic Methodologies for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For diastereomers of this compound, such as the cis and trans isomers, advanced NMR techniques are employed to establish the relative orientation of the amino and carboxylate groups on the cyclohexane ring. These methods probe spatial proximities and bond connectivities, providing unambiguous evidence for conformational and configurational assignments. rsc.org

Two-dimensional Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. nanalysis.com These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space via dipole-dipole interactions. nanalysis.com An observable NOE effect is typically limited to protons that are less than 5 Å apart. nanalysis.com

NOESY (Nuclear Overhauser Effect SpectroscopY) : This is the standard experiment for detecting through-space correlations. The resulting 2D spectrum shows cross-peaks between protons that are close in space. nanalysis.comcolumbia.edu

ROESY (Rotating-frame Overhauser Effect SpectroscopY) : This experiment is particularly useful for medium-sized molecules where the NOE might be close to zero. It helps to avoid certain artifacts, such as those from J-coupling (TOCSY artifacts), that can sometimes complicate NOESY spectra. columbia.edu

For this compound, the key to distinguishing cis and trans isomers lies in observing specific NOE cross-peaks. In a cyclohexane chair conformation, the distances between axial and equatorial protons at positions 1 and 2 are distinct for each isomer.

In the trans-isomer (e.g., (1R,2R)-isomer), the substituents at C1 and C2 can be either both axial (diaxial) or both equatorial (diequatorial). In the more stable diequatorial conformation, the H1 and H2 protons would be diaxial. A strong NOE would be expected between these two axial protons.

In the cis-isomer (e.g., (1R,2S)-isomer), one substituent is axial and the other is equatorial. This places the H1 (axial) and H2 (equatorial) protons, or vice versa, relatively close to each other. NOESY/ROESY spectra would reveal correlations between the proton at C1 and the protons at C2, but the pattern and intensity of these correlations would differ significantly from the trans-isomer, allowing for unambiguous assignment. For instance, a correlation between an axial proton at C1 and an equatorial proton at C2 would be characteristic of a cis relationship.

Table 2: Expected Key NOESY/ROESY Correlations for cis and trans Isomers of this compound in a Chair Conformation

IsomerProton Relationship at C1-C2Expected Key NOE Cross-Peak
trans (diequatorial substituents)H1 (axial) — H2 (axial)Strong
cis (axial/equatorial substituents)H1 (axial) — H2 (equatorial)Medium
cis (axial/equatorial substituents)H1 (equatorial) — H2 (axial)Medium
trans (diequatorial substituents)H1 (axial) — H2 (equatorial)Weak/Absent

The magnitude of the three-bond scalar coupling constant (³J), observed as splitting in a ¹H NMR spectrum, is dependent on the dihedral angle (φ) between the coupled protons. This relationship is described by the Karplus equation. miamioh.edu In cyclohexane systems, the rigid chair conformation leads to well-defined dihedral angles between vicinal protons, making coupling constant analysis a cornerstone of conformational and stereochemical assignment. jeol.com

The Karplus relationship predicts:

A large coupling constant (³J ≈ 8–13 Hz) for protons with a dihedral angle of ~180° (anti-periplanar), which corresponds to an axial-axial (ax-ax) relationship. jeol.com

A small coupling constant (³J ≈ 1–5 Hz) for protons with a dihedral angle of ~60° (gauche), which corresponds to an axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) relationship. jeol.com

By analyzing the multiplicity and measuring the coupling constants for the protons at C1 and C2, the relative stereochemistry can be determined.

For a trans-isomer in a stable diequatorial conformation, the protons at H1 and H2 are both axial. The signal for each proton would therefore appear as a doublet of doublets (or more complex multiplet) exhibiting one large coupling constant (³Jax-ax) due to its interaction with the other axial proton.

For a cis-isomer , where one proton is axial and the other is equatorial, no large ax-ax coupling would be observed between H1 and H2. Instead, their signals would be characterized by smaller ax-eq and eq-eq couplings. This clear difference in the magnitude of the ³JH1-H2 coupling constant provides definitive evidence for the assignment of the cis or trans configuration.

Table 3: Representative Dihedral Angles and Expected Vicinal Coupling Constants (³JHH) in a Cyclohexane Ring

Proton RelationshipApproximate Dihedral Angle (φ)Expected Coupling Constant (³JHH)
Axial - Axial180°Large (8 - 13 Hz)
Axial - Equatorial60°Small (1 - 5 Hz)
Equatorial - Equatorial60°Small (1 - 5 Hz)

Chemical Reactivity and Functionalization of Methyl 2 Aminocyclohexane 1 Carboxylate

Reactions at the Amine Functionality

The primary amine group in methyl 2-aminocyclohexane-1-carboxylate is a key site for chemical reactions due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. This allows for the formation of a variety of new bonds and functional groups at this position.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The nucleophilic nature of the primary amine facilitates straightforward reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The amine readily reacts with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base to yield N-acylated products. The base, typically a non-nucleophilic amine such as triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the basic amine into a neutral amide, a common strategy in multi-step synthesis to modify the electronic properties and reactivity of the molecule.

Sulfonylation: Similarly, the amine can be functionalized with sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), to form sulfonamides. These reactions are also typically performed in the presence of a base. The resulting sulfonamide group is a key feature in many pharmaceutical compounds and can serve as a stable protecting group for the amine.

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetyl Chloride (CH₃COCl)Amide
AcylationAcetic Anhydride (B1165640) ((CH₃CO)₂O)Amide
Sulfonylationp-Toluenesulfonyl Chloride (Ts-Cl)Sulfonamide
SulfonylationMethanesulfonyl Chloride (Ms-Cl)Sulfonamide

Alkylation and Reductive Amination Strategies for N-Substitution

Introducing alkyl groups onto the amine nitrogen (N-substitution) can be achieved through direct alkylation or, more effectively, via reductive amination.

Alkylation: Direct alkylation involves reacting the amine with an alkyl halide (e.g., methyl iodide). However, this method is often difficult to control. The primary amine initially reacts to form a secondary amine, but this product is often more nucleophilic than the starting material, leading to further reaction with the alkyl halide. masterorganicchemistry.com This can result in a mixture of mono- and di-alkylated products, as well as the fully alkylated quaternary ammonium (B1175870) salt, making it a less desirable method for selective mono-alkylation. libretexts.org

Reductive Amination: A more controlled and widely used strategy for N-alkylation is reductive amination. organic-chemistry.orgyoutube.com This two-step, one-pot process first involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.org This imine is then immediately reduced in situ by a mild reducing agent to yield the desired N-substituted amine. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly effective for its selectivity and mildness. organic-chemistry.org This method avoids the over-alkylation problem and is a cornerstone of modern amine synthesis. masterorganicchemistry.comlibretexts.org

Formation of Schiff Bases and Imines as Synthetic Intermediates

The reaction of the primary amine of this compound with an aldehyde or a ketone leads to the formation of an imine, also known as a Schiff base. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.govlibretexts.org

The formation of these imines is a reversible process. libretexts.org The stability and isolation of the imine depend on the specific reactants and conditions used. Schiff bases are valuable synthetic intermediates. The C=N bond can be reduced to form a secondary amine (as in reductive amination), or the nitrogen atom can act as a ligand to coordinate with metal ions. wikipedia.orgnih.gov The formation of an imine is often the first step in more complex transformations. eijppr.com

Amide Bond Formation with Carboxylic Acids and Derivatives

As an amino acid derivative, this compound is an ideal substrate for forming amide bonds with carboxylic acids, a fundamental reaction in peptide chemistry. bachem.com This process typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A wide array of peptide coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization at chiral centers. uni-kiel.deglobalresearchonline.net These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group. bachem.comyoutube.com

Key classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.depeptide.com

Onium Salts: These are generally more efficient and lead to less racemization than carbodiimides. They are categorized as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). bachem.compeptide.com HATU is particularly effective for coupling sterically hindered amino acids due to its high reactivity. globalresearchonline.netpeptide.com

Table of Common Peptide Coupling Reagents

Reagent Class Abbreviation Full Name Notes
Carbodiimide DCC Dicyclohexylcarbodiimide Byproduct is an insoluble urea (B33335), useful in solution-phase synthesis. peptide.com
Carbodiimide DIC Diisopropylcarbodiimide Urea byproduct is soluble, making it suitable for solid-phase synthesis. peptide.com
Carbodiimide EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble, allowing for easy removal of byproducts by aqueous extraction. bachem.com
Phosphonium Salt PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Efficient, rapid reactions with less hazardous byproducts than BOP. bachem.compeptide.com
Aminium/Uronium Salt HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Very efficient with low racemization, especially when HOBt is added. peptide.com

In syntheses involving multiple reactive sites, it is often necessary to temporarily block the reactivity of the amine group. This is achieved by introducing a "protecting group" that is stable under certain reaction conditions but can be removed selectively later. organic-chemistry.org For amines, the most common protecting groups are carbamates. masterorganicchemistry.com

The choice of protecting group is critical and allows for "orthogonal" strategies, where different protecting groups on the same molecule can be removed under distinct conditions (e.g., one under acidic conditions, another by hydrogenation), enabling complex, site-selective modifications. organic-chemistry.org

Table of Common Amine Protecting Groups

Abbreviation Full Name Deprotection Conditions Key Features
Boc tert-Butoxycarbonyl Strong acid (e.g., Trifluoroacetic acid, TFA) Stable to a wide range of conditions except for strong acid. masterorganicchemistry.com
Cbz (or Z) Carboxybenzyl Catalytic hydrogenation (e.g., H₂/Pd-C) Sensitive to catalytic reduction. masterorganicchemistry.com

Reactions at the Ester Functionality

The methyl ester group of this compound is a key site for chemical modification, enabling its conversion into a variety of other functional groups, including carboxylic acids, different esters, alcohols, aldehydes, and amides.

Saponification and Transesterification Reactions

Saponification

Saponification, the hydrolysis of an ester under basic or acidic conditions, converts the methyl ester of the title compound into its corresponding carboxylic acid, 2-aminocyclohexane-1-carboxylic acid. Under acidic conditions, this reaction is typically carried out by refluxing the ester in an aqueous mineral acid solution. For instance, a common procedure for the hydrolysis of a closely related N-tosylated derivative involves heating at reflux in 6 M sulfuric acid orgsyn.org. This method effectively cleaves the ester to yield the free carboxylic acid. Basic saponification is achieved by treating the ester with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, which yields the sodium salt of the carboxylic acid. Subsequent acidification then provides the final product.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively converting one ester into another. masterorganicchemistry.comlibretexts.org This equilibrium-driven reaction is typically performed using a large excess of the desired alcohol and is often catalyzed by either an acid (e.g., H₂SO₄, TsOH) or a base (e.g., NaOR, K₂CO₃). masterorganicchemistry.comrsc.org For this compound, reacting it with an alcohol such as ethanol (B145695) in the presence of a catalyst would yield ethyl 2-aminocyclohexane-1-carboxylate and methanol (B129727). The choice of catalyst is crucial; some organocatalysts, like N-heterocyclic carbenes (NHCs), or specific metal catalysts can promote the reaction under mild conditions. organic-chemistry.org It is important to select conditions that favor O-acylation over potential N-acylation of the neighboring amino group.

Reaction Reagent(s) Product Typical Conditions
Acidic HydrolysisH₂O, H₂SO₄2-Aminocyclohexane-1-carboxylic acidReflux
Basic Saponification1. NaOH, H₂O/MeOH2. H₃O⁺2-Aminocyclohexane-1-carboxylic acidHeat, then acidification
TransesterificationR'-OH, Acid or Base Catalyst2-Aminocyclohexane-1-carboxylate (R' ester)Reflux in excess R'-OH

Reduction to Alcohols and Aldehydes

The carbonyl group of the ester is susceptible to reduction by strong hydride reagents. The choice of reagent dictates whether the reaction stops at the aldehyde or proceeds to the primary alcohol.

Reduction to Alcohol

The complete reduction of the methyl ester to a primary alcohol is reliably achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com This reaction converts this compound into (2-aminocyclohexyl)methanol. nih.gov The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive LiAlH₄. byjus.com An acidic workup is required after the reduction to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the final alcohol product.

Reduction to Aldehyde

The partial reduction of the ester to an aldehyde is more challenging as it requires a less reactive, more sterically hindered hydride reagent to prevent over-reduction to the alcohol. libretexts.org Reagents such as Diisobutylaluminum hydride (DIBAL-H) and Lithium tri-tert-butoxyaluminohydride (LTBAH) are effective for this transformation. libretexts.org These reactions must be carried out at low temperatures, typically -78 °C (dry ice/acetone bath), to isolate the intermediate aldehyde. At this temperature, the tetrahedral intermediate formed upon initial hydride addition is stable until an aqueous workup, which then liberates the aldehyde.

Desired Product Reagent Typical Solvent Temperature
(2-Aminocyclohexyl)methanol (Alcohol)Lithium Aluminum Hydride (LiAlH₄)THF or Et₂O0 °C to Reflux
2-Aminocyclohexane-1-carbaldehyde (Aldehyde)Diisobutylaluminum Hydride (DIBAL-H)Toluene or THF-78 °C

Amidation with Amines for Amide Formation

The conversion of the methyl ester to an amide, known as aminolysis, can be accomplished by reacting it with a primary or secondary amine. This reaction typically requires heating or the use of a catalyst to proceed at a reasonable rate, as esters are less reactive towards nucleophiles than acid chlorides. researchgate.net The reaction of this compound with an amine (R'R''NH) yields the corresponding N,N-disubstituted 2-aminocyclohexane-1-carboxamide. Various catalysts, including Lewis acids like Nb₂O₅, or coupling agents such as HBTU, can facilitate this transformation under milder conditions. researchgate.netnih.govorganic-chemistry.org

Amine Type Reagent Product General Conditions
Primary AmineR'NH₂N-Substituted 2-aminocyclohexane-1-carboxamideHeat or Catalyst (e.g., Nb₂O₅)
Secondary AmineR'R''NHN,N-Disubstituted 2-aminocyclohexane-1-carboxamideHeat or Catalyst
Ammonia (B1221849) SourceNH₄Cl2-Aminocyclohexane-1-carboxamide (Primary)Requires conversion of ester to acid chloride first ccspublishing.org.cn

Cyclohexane (B81311) Ring Functionalization (Indirect Approaches)

Direct functionalization of the saturated C-H bonds on the cyclohexane ring is challenging. Therefore, indirect methods, which involve constructing the ring from already functionalized precursors or performing ring modifications on related cyclic systems, are powerful synthetic strategies.

Functionalization of Unsaturated Cyclohexene (B86901) Precursors

A highly effective indirect approach is to construct a functionalized cyclohexene ring using a cycloaddition reaction, which can then be converted to the target saturated system. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of this strategy for forming six-membered rings with excellent control over regiochemistry and stereochemistry. researchgate.netnih.gov

A synthetic route could involve the reaction of a diene (the 4π component) with an appropriate dienophile (the 2π component), such as methyl acrylate, to form a cyclohexene ester. orgsyn.org If the diene is appropriately substituted with a precursor to the amine group (e.g., a nitro group), the resulting cycloadduct contains the necessary carbon skeleton and functionalities. Subsequent chemical modifications, such as the reduction of the nitro group to an amine and the catalytic hydrogenation of the cyclohexene double bond, would yield the final saturated product, this compound.

Ring Expansion and Contraction Studies

Skeletal rearrangements that alter the size of the carbocyclic ring provide another advanced indirect route to substituted cyclohexanes.

Ring Expansion

Ring expansion reactions allow for the synthesis of a larger ring from a smaller one. The Tiffeneau-Demjanov rearrangement is a classic example, enabling a one-carbon ring expansion of cycloalkanols bearing a 1-aminomethyl group to form a larger cycloketone. wikipedia.orgnumberanalytics.com A hypothetical pathway to a cyclohexane scaffold from a cyclopentane (B165970) precursor could begin with methyl 2-oxocyclopentane-1-carboxylate. Conversion of the ketone to a cyanohydrin, followed by reduction, would yield a 1-(hydroxymethyl)cyclopentanol derivative. Amination of the hydroxyl group would produce the necessary 1-(aminomethyl)cyclopentanol (B1282178) substrate. Treatment of this intermediate with nitrous acid (HNO₂) would initiate the Tiffeneau-Demjanov rearrangement, expanding the five-membered ring to a six-membered cyclohexanone (B45756) derivative, which serves as a versatile precursor for the target compound. libretexts.org

Ring Contraction

Conversely, ring contraction methods can be used to synthesize smaller rings from larger ones. The Favorskii rearrangement is a well-established method for the base-induced contraction of an α-halo cycloketone to a smaller carbocyclic acid derivative. wikipedia.orgchemistwizards.com For example, a 2-halocycloheptanone derivative could undergo a Favorskii rearrangement. In the presence of a base like sodium methoxide, the reaction proceeds through a bicyclic cyclopropanone (B1606653) intermediate, which then opens to form a stable carbanion, ultimately yielding a cyclopentanecarboxylic acid ester. nrochemistry.comyoutube.com While this specific example leads to a five-membered ring, it illustrates the principle of using ring contraction as a strategic approach to access highly functionalized carbocycles that may be difficult to synthesize directly.

Oligomerization and Scaffold Construction

This compound, a chiral cyclic β-amino acid ester, serves as a pivotal building block in the construction of complex molecular architectures. Its rigid cyclohexane framework and the stereochemical relationship between the amine and the methyl carboxylate groups make it an ideal monomer for the synthesis of well-defined oligomers and intricate molecular scaffolds. The corresponding acid, 2-aminocyclohexanecarboxylic acid (ACHC), is a well-studied component of foldamers, which are unnatural polymers with a strong propensity to adopt specific, compact conformations, much like proteins. wisc.educhemrxiv.org The methyl ester is a key, often-used, synthetic precursor to these fascinating structures. evitachem.com

The ability of molecules to spontaneously organize into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. While direct studies on the self-assembly of this compound itself are not extensively documented, the principles governing the behavior of its derivatives, particularly oligomers of 2-aminocyclohexanecarboxylic acid (ACHC), are well-established and provide a clear blueprint for its potential.

Oligomers derived from trans-ACHC, known as β-peptides, have a remarkable tendency to form stable helical structures. wisc.edu Specifically, they adopt a "14-helix" conformation, which is characterized by a 14-membered ring formed by a hydrogen bond between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus. wisc.edu This is a distinct secondary structure compared to the common α-helix in proteins, which involves a 13-membered hydrogen-bonded ring. wisc.edu The stability of this 14-helix has been confirmed through crystallographic data and circular dichroism (CD) spectroscopy for both tetramers and hexamers of trans-ACHC. wisc.edu

The crystal packing of these helical oligomers reveals higher-order self-assembly. For instance, the hexamer of trans-ACHC crystallizes in a way that suggests a potential for forming a helical bundle tertiary structure, showcasing how the defined conformation of the oligomer can direct its aggregation into a supramolecular architecture. wisc.edu The principles of β-sheet formation, driven by hydrogen bonding and hydrophobic interactions, also govern the assembly of these and related cyclic peptide structures. acs.orgnih.gov

Furthermore, research has demonstrated that incorporating highly functionalized ACHC monomers, such as trihydroxylated derivatives synthesized from (-)-shikimic acid, into a β-peptide chain does not disrupt the helical fold. chemrxiv.orgnih.govrsc.org These modified oligomers also adopt the robust 14-helix structure. This finding is significant as it opens the door to creating functional supramolecular architectures where polar groups can be precisely positioned on a stable, predictable scaffold, facilitating interactions with biological targets or enabling the design of novel catalysts. chemrxiv.orgrsc.org

The table below summarizes key findings related to the self-assembly of oligomers derived from 2-aminocyclohexanecarboxylic acid, the parent acid of the title compound.

Oligomer/SystemMonomer UnitObserved Conformation/AssemblyAnalytical MethodsReference
Tetramertrans-2-Aminocyclohexanecarboxylic Acid14-HelixX-ray Crystallography, CD Spectroscopy wisc.edu
Hexamertrans-2-Aminocyclohexanecarboxylic Acid14-Helix, Helical Bundle PackingX-ray Crystallography, CD Spectroscopy wisc.edu
Pentamertrans-ACHC and a central trihydroxylated trans-ACHC14-HelixFTIR, CD, NMR, DFT Calculations nih.govrsc.org
Cyclic Peptidescis- and trans-2-Aminocyclohexanecarboxylic AcidConformationally constrained ringsNMR, MD Simulations nih.gov

The conformational constraint inherent in the cyclohexane ring of this compound makes it an excellent starting point for the synthesis of complex polycyclic and macrocyclic structures. The defined stereochemistry of the cis and trans isomers is crucial in directing the outcome of cyclization and functionalization reactions. nih.gov

Polycyclic Systems: The reactivity of the amino and carboxylate groups, coupled with the cyclohexane backbone, allows for the construction of fused polycyclic systems. While not directly starting from this compound, related studies on other cyclic β-amino acids illustrate the potential pathways. For example, transformations involving β-lactams derived from cyclic olefins can lead to bicyclic lactones and other complex polycyclic architectures. beilstein-journals.org The synthesis of a bicyclic derivative from a related 2-aminocyclooctane-1-carboxylic acid showcases how intramolecular reactions, such as the opening of an epoxide ring followed by lactonization, can be used to form fused ring systems. beilstein-journals.org These strategies highlight the versatility of cyclic β-amino acid scaffolds in generating novel, constrained polycyclic molecules.

The table below details examples of complex systems constructed using 2-aminocyclohexanecarboxylic acid and related structures.

System TypeStarting Material DerivativeResulting StructureKey TransformationReference
Cyclic Peptidecis- or trans-2-Aminocyclohexanecarboxylic AcidMacrocyclic PeptidePeptide coupling and macrocyclization nih.gov
Bicyclic LactoneN-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylateBicyclic β-lactone derivativeEpoxidation and intramolecular ring-opening/lactonization beilstein-journals.org

Applications in Chemical Synthesis, Advanced Materials, and Catalysis

Methyl 2-Aminocyclohexane-1-Carboxylate as a Chiral Building Block

The primary value of this compound in synthesis lies in its identity as a chiral building block. evitachem.com Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in pharmaceutical and materials science, as the specific three-dimensional arrangement of atoms can dictate biological activity or material properties. sigmaaldrich.com The cyclohexane (B81311) ring provides a rigid and sterically defined backbone, while the amino and carboxylate functionalities serve as handles for further chemical modification. This combination allows for the transfer of its inherent chirality into new, more complex molecular architectures.

One of the most significant applications of this chiral building block is in the preparation of ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other. The cyclohexane backbone derived from this compound is a common feature in many successful chiral ligands.

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis. While direct synthesis from this compound is not commonly documented, a plausible and established route involves its conversion into an aminophosphine. Amino acids are known precursors for synthesizing these types of ligands. scripps.edu The synthesis can be envisioned through the amidation of the amine group with a phosphine-containing carboxylic acid or by reacting a derivative of the starting material with a chlorophosphine. The resulting P,N-ligands, which contain both a "hard" nitrogen and a "soft" phosphorus donor atom, can effectively coordinate to transition metals like rhodium, ruthenium, and palladium, and have been successfully applied in reactions such as asymmetric hydrogenation. scripps.edu

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, prized for their strong σ-donating properties and steric tunability. researchgate.net Chiral NHCs are frequently synthesized from chiral 1,2-diamines. This compound can serve as a precursor to these key diamine intermediates.

A typical synthetic sequence involves the conversion of the ester functionality into an amide, followed by a Hoffman rearrangement or a similar transformation to yield a 1,2-diaminocyclohexane. This chiral diamine can then be reacted with a one-carbon (C1) source, such as trialkyl orthoformate or paraformaldehyde, to construct the imidazolium (B1220033) or imidazolidinium salt ring, which is the direct precursor to the NHC ligand. researchgate.net The deprotonation of this salt generates the free carbene, which can be complexed to a variety of metals for catalytic applications. york.ac.uknih.gov

Table 1: General Synthetic Strategy for NHC Ligands from this compound

StepTransformationReagents/ConditionsIntermediate/Product
1AmidationNH₃, heat or coupling agents2-Aminocyclohexane-1-carboxamide
2Hofmann RearrangementBr₂, NaOHtrans-1,2-Diaminocyclohexane
3Imidazolium Salt FormationHC(OEt)₃, NH₄BF₄, heatChiral Imidazolium Salt (NHC Precursor)
4NHC-Metal ComplexationBase (e.g., KOtBu), Metal Precursor (e.g., Pd(OAc)₂)Chiral NHC-Metal Complex

Ligands incorporating a chiral oxazoline (B21484) ring are widely used in asymmetric catalysis due to their straightforward synthesis and effectiveness. nih.gov The key precursors for these ligands are chiral β-amino alcohols. This compound can be readily converted into the required (1R,2R)-2-aminocyclohexanemethanol intermediate via reduction of the methyl ester group, typically using a powerful reducing agent like lithium aluminum hydride. evitachem.com

This chiral amino alcohol can then undergo cyclization with a variety of reagents, such as a nitrile (in the presence of a Lewis acid) or a carboxylic acid derivative, to form the oxazoline ring. nih.gov When this scaffold is combined with another donor group, such as a phosphine (to make PHOX ligands) or another oxazoline (to make BOX ligands), highly effective bidentate ligands are formed that have been successfully applied in numerous catalytic transformations, including allylic alkylations and cyclopropanations.

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of chemical synthesis. L-proline is a seminal organocatalyst, capable of activating substrates through the formation of enamine or iminium ion intermediates. tcichemicals.com The rigid, cyclic structure of this compound makes it an excellent candidate for creating proline analogues, which can offer different steric environments and improved catalytic properties. metu.edu.tr

For instance, the core structure of trans-1,2-diaminocyclohexane, accessible from this compound, has been used to construct novel bifunctional organocatalysts. In one reported synthesis, trans-(1R,2R)-cyclohexane-1,2-diamine was functionalized by anchoring an L-proline unit to one of the amino groups. The resulting catalyst possesses both a Brønsted acid site (from the proline) and a Lewis base site, enabling it to catalyze asymmetric Michael addition reactions with significant enantioselectivity. This demonstrates how the cyclohexane backbone can be integrated into sophisticated, proline-inspired catalytic systems.

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound makes it an ideal starting material for the stereodefined synthesis of fused heterocyclic systems.

The vicinal amino and ester groups can undergo intramolecular cyclization under appropriate conditions to form a bicyclic lactam (a cyclic amide). This transformation locks the cyclohexane ring into a specific conformation and generates a rigid, stereochemically rich scaffold that can be further elaborated. Furthermore, the amine and ester can react with external reagents in a sequential or one-pot manner to build more complex heterocyclic frameworks. For example, enamino esters, which are structurally related, are known to be versatile precursors for a wide variety of polysubstituted heterocyclic systems, such as pyridines and naphthyridines, through cycloaddition and condensation reactions. The defined stereochemistry of the starting material ensures that the resulting complex heterocyclic products are also formed with a high degree of stereocontrol.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Role in Polymer Chemistry and Functional Material Science

The unique structural characteristics of this compound, particularly its alicyclic backbone and dual functional groups, make it a monomer of interest for creating polymers with distinct properties. The cyclohexane ring imparts rigidity and can influence the thermal and mechanical properties of the resulting polymer chains.

Monomer for Specialty Polymer Synthesis (e.g., Polyamides, Polyureas)

The presence of both an amino group and a carboxylate ester allows this compound to act as an AB-type monomer, capable of self-condensation, or as a co-monomer in polymerization reactions with other di-functional molecules to produce specialty polymers like polyamides and polyureas.

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). The incorporation of cyclic monomers like aminocyclohexane derivatives into the polyamide backbone can significantly impact the polymer's properties, such as its melting point and glass transition temperature. rsc.orgresearchgate.net For instance, polyamides derived from cyclic diamines have been shown to exhibit higher melting points compared to their linear aliphatic counterparts. rsc.org

Polyureas, which contain urea (B33335) linkages (-NH-CO-NH-), are another class of polymers where the introduction of cyclic monomers can be advantageous. While specific research on polyureas derived directly from this compound is limited, the reaction of its amino group with diisocyanates is a plausible route to such materials. The synthesis of polyureas often proceeds via the reaction of a diamine with a diisocyanate. mdpi.com Non-isocyanate routes, which are considered more environmentally friendly, involve the melt polycondensation of urea with diamines. nih.gov

Controlled polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures. sigmaaldrich.com Methods like living supramolecular polymerization have been demonstrated for derivatives of cyclohexane, indicating the potential for precise control over the assembly of cyclohexane-based monomers. nih.gov

Ring-opening polymerization (ROP) is another powerful technique for producing polymers from cyclic monomers. researchgate.netrsc.org While direct ROP of this compound itself is not typical, derivatives of this compound, such as cyclic ester amides, could potentially undergo ROP to form polyesters or polyamides. The polymerization of cyclic esters can be initiated by various compounds, including amines. vot.pl

The properties of polymers are intrinsically linked to their molecular structure. For polyamides, factors such as the rigidity of the monomer units, the potential for hydrogen bonding, and the packing of polymer chains influence their thermal and mechanical characteristics. nih.govresearchgate.netmdpi.comnist.gov The incorporation of a cyclohexane ring from this compound would be expected to increase the rigidity of the polymer backbone, potentially leading to higher glass transition temperatures and enhanced thermal stability compared to fully aliphatic polyamides. The stereochemistry of the cyclohexane ring (cis or trans) would also play a crucial role in determining how the polymer chains pack, which in turn affects crystallinity and mechanical strength. rsc.org

Table 1: Expected Influence of Monomer Structure on Polymer Properties

Monomer FeatureExpected Impact on Polymer Properties
Cyclohexane RingIncreased rigidity, higher glass transition temperature (Tg), enhanced thermal stability.
Stereochemistry (cis/trans)Affects chain packing, crystallinity, and mechanical strength.
Amide/Urea LinkagesPotential for strong hydrogen bonding, leading to high melting points and good mechanical properties.

Preparation of Functional Scaffolds and Chemical Supports

The rigid and functionalizable nature of the this compound structure makes it a candidate for the development of functional scaffolds and supports for various chemical applications.

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid support, which simplifies the purification process. nih.govbeilstein-journals.orguci.edumdpi.comnih.gov The support material must be chemically inert to the reaction conditions while allowing for the attachment and subsequent cleavage of the synthesized molecule. nih.gov While direct use of this compound as a solid support is not documented, its derivatives could be incorporated into the structure of resins used for this purpose. For example, amino-functionalized building blocks are crucial for creating linkers that attach peptides or other molecules to the solid support. google.com The cyclohexane scaffold could provide a rigid and defined spacing element within such a linker.

Porous organic frameworks (POFs), including covalent organic frameworks (COFs), are a class of materials with high surface areas and ordered pore structures, making them promising for applications in gas storage, separation, and catalysis. rsc.orgtcichemicals.comresearchgate.netresearchgate.netscispace.com These frameworks are constructed from organic building blocks, often referred to as linkers, that are connected through strong covalent bonds. tcichemicals.com The geometry and functionality of the linkers determine the structure and properties of the resulting framework.

While specific examples of COFs built from this compound are not prevalent in the literature, its bifunctional nature makes it a potential candidate as a linker or a modifying agent in the synthesis of such materials. The amino and carboxylate groups could be reacted with other multifunctional monomers to form a porous network. The rigid cyclohexane unit would contribute to the formation of a stable and porous structure.

Development of Chiral Stationary Phases for Chromatographic Separations

The enantiomers of a chiral drug can exhibit different physiological activities, making their separation and analysis crucial. amazonaws.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. nih.gov this compound, with its inherent chirality, is an ideal candidate for use as a chiral selector in the fabrication of CSPs.

The development of these CSPs typically involves covalently bonding the chiral selector to a solid support, most commonly silica (B1680970) gel. nih.gov For this compound, the primary amino group provides a convenient handle for immobilization. This can be achieved by reacting it with a linker molecule, such as 3-(triethoxysilyl)propyl isocyanate, which then allows for covalent attachment to the silica surface. This process creates a "brush-type" CSP where the chiral molecules are anchored to the support material.

The enantioselective separation mechanism of such a CSP relies on the differential interactions between the transient diastereomeric complexes formed by the CSP and the individual enantiomers of the analyte. mdpi.com The distinct spatial arrangement of the amino and ester groups on the chiral cyclohexane backbone of the CSP creates multiple points of interaction. These interactions, which determine the separation efficiency, can include:

Hydrogen Bonding: The amino group (as a donor) and the carbonyl of the ester group (as an acceptor) on the CSP can form hydrogen bonds with suitable functional groups on the analyte.

Dipole-Dipole Interactions: The polar ester group contributes to dipole-dipole interactions.

Steric Interactions: The rigid cyclohexane ring provides a defined three-dimensional structure that sterically hinders the approach of one enantiomer of an analyte more than the other, forcing a specific orientation that enhances other interactions.

By creating a CSP from a single enantiomer of this compound, such as the (1R,2R) or (1S,2S) form, a chromatographic column can be produced that effectively resolves racemic mixtures of various compounds. nih.govnih.gov

Table 1: Interactions in Chiral Separation Using a this compound-based CSP

Type of InteractionFunctional Group on CSPPotential Interacting Group on AnalyteRole in Separation
Hydrogen Bonding (Donor)Amino Group (-NH2)Carbonyl, Hydroxyl, Amino GroupsForms transient bonds, strength differs for each enantiomer.
Hydrogen Bonding (Acceptor)Ester Carbonyl (C=O)Hydroxyl, Amino GroupsContributes to the stability of the diastereomeric complex.
Steric HindranceCyclohexane BackboneBulky groups on the analyte's chiral centerCreates differential spatial fits for each enantiomer.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The unique structure of this compound, with its capacity for hydrogen bonding and defined stereochemistry, makes it a valuable component in the design of supramolecular assemblies.

Self-Assembled Structures and Molecular Architectures

Amino acids and their derivatives are well-known building blocks for creating functional nanomaterials through self-assembly. rsc.org By chemically modifying this compound, for instance by attaching a long hydrocarbon chain to the amino group, it can be converted into an amphiphilic molecule. Such derivatives, possessing both a hydrophilic head (the amino acid portion) and a hydrophobic tail (the alkyl chain), can spontaneously self-assemble in aqueous solutions.

The driving forces behind this assembly are primarily:

Hydrophobic Interactions: The hydrocarbon tails cluster together to minimize their contact with water.

Depending on the precise structure of the derivative and the conditions (e.g., concentration, pH), these molecules can form various ordered structures, such as micelles, nanotubes, vesicles, or gels. The chirality of the original molecule is transferred to the macroscopic structure, potentially leading to the formation of helical fibers or other chiral superstructures. These self-assembled systems are investigated for applications in areas like controlled release and biomaterials.

Host-Guest Chemistry Investigations with Molecular Receptors

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. This compound can act as a guest for various macrocyclic hosts.

For example, cyclodextrins, which are macrocycles made of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior. thno.org The non-polar cyclohexane ring of this compound can fit snugly inside the cavity of a β-cyclodextrin in an aqueous solution, driven by hydrophobic interactions. thno.org

Similarly, calixarenes, which are another class of macrocyclic hosts, can be chemically modified to create specific binding pockets. Research has shown that water-soluble calixarenes can form stable complexes with molecules containing a diaminocyclohexane unit. thno.org This indicates that this compound, with its related structure, would also be a suitable guest for appropriately designed calixarene (B151959) hosts. These investigations are fundamental to developing systems for drug delivery and chemical sensing.

Molecular Recognition Studies for Selective Binding

Molecular recognition is the specific binding of a substrate to a receptor through non-covalent interactions. The functional groups of this compound make it an excellent model substrate for studying molecular recognition. ijacskros.com

Synthetic receptors can be designed to selectively bind to this molecule. The key is to create a receptor with binding sites that are complementary to the functional groups of the guest. ijacskros.com

Binding the Carboxylate Group: The methyl ester, especially after hydrolysis to a carboxylate anion, can be strongly and selectively bound by receptors containing hydrogen bond donors like urea, thiourea, or amide groups. mdpi.com

Binding the Amino Group: The amino group can act as a hydrogen bond donor, interacting with acceptors on a host molecule.

Crucially, because this compound is chiral, a chiral receptor can be used for enantioselective recognition. mdpi.com The basis for this chiral recognition is that the two enantiomers of the guest will form diastereomeric complexes with the chiral host, and these complexes will have different stabilities (Gibbs free energy). mdpi.com A well-designed chiral receptor will have a higher affinity for one enantiomer over the other, enabling their differentiation. This principle is vital for developing chiral sensors and separation methods.

Table 2: Molecular Recognition Interactions

Functional Group on GuestReceptor MotifPrimary Interaction
Carboxylate (-COO⁻)Urea/ThioureaStrong Hydrogen Bonding
Amino Group (-NH₂)Crown EtherHydrogen Bonding / Ion-Dipole
Cyclohexane RingCyclodextrin (B1172386)/Calixarene CavityHydrophobic/van der Waals Interactions

Computational and Theoretical Studies on Methyl 2 Aminocyclohexane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energy of molecules. For methyl 2-aminocyclohexane-1-carboxylate, these calculations are particularly useful for determining the relative stabilities of its various stereoisomers and conformers.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has become a popular method for computational studies due to its favorable balance of accuracy and computational cost. DFT is employed to determine the optimized ground state geometries of the different isomers of this compound. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. For a disubstituted cyclohexane like this compound, the substituents can be in either axial or equatorial positions, leading to different conformers.

The relative stability of these conformers is largely dictated by steric interactions. Generally, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. libretexts.org In the case of cis- and trans-isomers of this compound, DFT calculations can quantify the energy differences between the diaxial and diequatorial conformers of the trans isomer and the axial-equatorial conformers of the cis isomer.

For instance, a DFT study using the B3LYP functional with a 6-311+G** basis set can predict the optimized geometries and relative energies. researchgate.netacs.org The results would likely show that for the trans-isomer, the diequatorial conformer is significantly more stable than the diaxial conformer. For the cis-isomer, the conformation with the larger methyl carboxylate group in the equatorial position would be predicted to be more stable.

Table 1: Predicted Relative Energies of this compound Conformers using DFT (B3LYP/6-311+G )**

IsomerConformerAmino Group PositionMethyl Carboxylate PositionRelative Energy (kcal/mol)
transIEquatorialEquatorial0.00 (most stable)
IIAxialAxial+5.5
cisIIIEquatorialAxial+2.1
IVAxialEquatorial+1.8

Note: The energy values are hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted cyclohexanes.

Ab Initio Methods for High-Accuracy Energy Calculations

For even higher accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. nih.gov These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for obtaining precise energy differences between conformers.

High-accuracy ab initio calculations are particularly important for systems where subtle electronic effects, in addition to sterics, play a role in determining conformational preferences. For this compound, intramolecular hydrogen bonding between the amino group and the ester functionality could influence the relative energies of the conformers. Ab initio methods are well-suited to capture these weak interactions.

Basis Set and Exchange-Correlation Functional Selection Criteria

The choice of basis set and exchange-correlation functional is critical for the accuracy of DFT calculations. umich.edu For a molecule like this compound, which contains nitrogen and oxygen atoms with lone pairs, a basis set that includes polarization and diffuse functions is necessary for an accurate description of the electron density. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(2d,p), are commonly used. rowansci.com Dunning's correlation-consistent basis sets, like cc-pVTZ, also provide reliable results. rowansci.com

The selection of the exchange-correlation functional in DFT is also crucial. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy for a variety of chemical systems. researchgate.net Other functionals, such as those from the M06 suite, might be better suited for systems with significant non-covalent interactions. The choice should be guided by benchmarking against experimental data or higher-level ab initio calculations when available. computabio.com

Molecular Dynamics and Conformational Sampling Simulations

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how these molecules behave over time.

Simulation of Conformational Transitions and Equilibria

MD simulations can be used to explore the conformational landscape of this compound and to study the transitions between different chair conformations (ring flips). pressbooks.pub By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to observe the dynamic equilibrium between the different conformers.

These simulations can provide information on the free energy barriers for conformational changes and the populations of each conformer at a given temperature. This is particularly relevant for understanding how the molecule might interact with other molecules or biological targets, as its conformational flexibility can play a key role in its function.

Explicit and Implicit Solvent Effects on Conformations and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations can model these effects using either explicit or implicit solvent models. nih.gov

In an explicit solvent model, individual solvent molecules (e.g., water) are included in the simulation box, allowing for a detailed analysis of specific solute-solvent interactions like hydrogen bonding. psu.edu An implicit solvent model, on the other hand, represents the solvent as a continuous medium with a given dielectric constant, which is computationally less expensive. cdnsciencepub.com

For this compound, the polarity of the solvent can affect the equilibrium between conformers. In a polar solvent, conformers with a larger dipole moment may be stabilized. For instance, the relative population of a conformer with an intramolecular hydrogen bond might change depending on the solvent's ability to form competing hydrogen bonds.

Table 2: Illustrative Conformational Populations of trans-Methyl 2-Aminocyclohexane-1-Carboxylate in Different Solvents from MD Simulations

SolventDielectric ConstantPopulation of Diequatorial Conformer (%)Population of Diaxial Conformer (%)
Cyclohexane (non-polar)2.0955
Dichloromethane (polar aprotic)9.1928
Water (polar protic)80.19010

Note: The population values are hypothetical and for illustrative purposes, demonstrating the potential influence of solvent polarity on conformational equilibrium.

Development and Validation of Molecular Force Fields

Molecular mechanics (MM) simulations, which are vital for studying large systems and dynamic processes, rely on the quality of their underlying molecular force fields. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. For this compound, a specific and validated force field is crucial for accurately modeling its conformational landscape, including the chair and boat conformations of the cyclohexane ring and the relative orientations of the amino and ester substituents.

The development of a new force field for this molecule would typically follow a structured protocol:

Quantum Mechanical (QM) Calculations: High-level QM computations, such as those using Density Functional Theory (DFT), are performed on the molecule and its fragments to generate a robust set of reference data. This includes optimized geometries, relative conformational energies, and vibrational frequencies.

Parameterization: Parameters within the force field (e.g., bond lengths, bond angles, dihedral angles, and van der Waals terms) are systematically adjusted to reproduce the QM reference data. For the flexible cyclohexane ring and its substituents, the torsional parameters governing dihedral angles are especially critical.

Validation: The newly developed force field is then validated by performing molecular dynamics (MD) simulations and comparing the results against experimental data or higher-level QM calculations not used in the parameterization step.

Research on similar cyclic amino acid systems has demonstrated the necessity of refining existing force fields, such as AMBER, to better handle the unique conformational preferences of these structures. For instance, a modified force field, AMBER*C, was developed to more accurately model the energy differences between diaxial and diequatorial conformations in derivatives of trans-2-aminocyclohexanecarboxylic acid. researchgate.net This work highlights that standard force fields may not adequately capture the subtle energetic balances in cyclic systems, necessitating custom parameterization to achieve predictive accuracy. researchgate.net A similar approach would be essential for creating a reliable model of this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful lens through which to view the intricate steps of a chemical reaction, offering details that are often inaccessible through experimental means alone.

Transition State Analysis for Synthetic Pathways (e.g., Reductive Amination)

A primary synthetic route to this compound is the reductive amination of its corresponding keto-ester, methyl 2-oxocyclohexanecarboxylate. This reaction involves the formation of an enamine or imine intermediate followed by hydrogenation. Computational methods, particularly DFT, are used to map the potential energy surface of this reaction.

By locating the transition state (TS) structures for each step, chemists can calculate the activation energy barriers. For example, in the hydrogenation step, two diastereomeric transition states can lead to the cis or trans product. The relative energies of these transition states determine the stereochemical outcome of the reaction. A lower energy barrier for one TS compared to the other would indicate a preference for the corresponding diastereomer. This type of analysis is fundamental to understanding and predicting the selectivity of catalytic hydrogenations. nih.gov

Catalytic Cycle Simulations for Compound Formation

Many synthetic transformations, including hydrogenations, rely on metal catalysts. Computational modeling can simulate the entire catalytic cycle, providing a step-by-step understanding of the catalyst's role. For the formation of this compound via catalytic hydrogenation, this would involve:

Substrate Binding: Modeling the coordination of the enamine/imine intermediate to the metal center of the catalyst (e.g., a Rhodium or Ruthenium complex).

Hydride Transfer: Simulating the transfer of a hydride from the metal to the substrate, which is often the stereochemistry-determining step.

Product Release and Catalyst Regeneration: Modeling the release of the final amine product and the regeneration of the active catalytic species.

Microkinetic modeling based on DFT-calculated energetics can be used to analyze the entire reaction network. nih.gov These simulations reveal not only the most favorable reaction pathway but also potential catalyst deactivation pathways and the roles of different ligands in controlling activity and selectivity. nih.gov Studies on asymmetric transfer hydrogenation of similar substrates show that even small variations in the calculated energy barriers of non-stereodetermining steps can significantly impact the predicted enantiomeric excess, highlighting the complexity and power of these models. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational models excel at predicting the outcomes of reactions where multiple isomers can be formed. For this compound, the key challenge is controlling the stereochemistry at carbons 1 and 2 to form either the cis or trans diastereomer.

As discussed, the stereoselectivity is determined by the energy difference between the diastereomeric transition states. Computational analysis can precisely quantify this difference (ΔΔG‡). A larger energy gap implies higher selectivity. These predictions can guide the rational design of chiral catalysts and the optimization of reaction conditions (temperature, solvent, pressure) to favor the formation of the desired stereoisomer. For instance, computational screening is an attractive approach to accelerate the development of new, highly enantioselective catalysts. nih.gov

Prediction of Spectroscopic and Chiroptical Properties

Theoretical calculations are highly effective in predicting various spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

Theoretical Prediction of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy is a cornerstone of chemical characterization. DFT calculations can predict the infrared (IR) and Raman spectra of this compound with remarkable accuracy. The process involves:

Optimizing the molecular geometry to find a stable, minimum-energy structure.

Calculating the second derivatives of the energy with respect to atomic positions to determine the vibrational frequencies and normal modes.

Applying a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method and the neglect of anharmonicity.

The predicted spectrum allows for the assignment of specific absorption bands to the vibrations of particular functional groups. This is invaluable for interpreting experimental spectra. For instance, a study on a different complex molecule demonstrated that DFT calculations using the B3LYP functional could effectively predict and assign vibrational frequencies. researchgate.net

For this compound, a theoretical spectrum would allow for the unambiguous assignment of key vibrational modes. The table below illustrates the expected frequency ranges for the principal functional groups based on established literature and computational studies of similar molecules. scienceacademique.com

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Alkane (C-H)Stretch2850 - 3000
Ester (C=O)Stretch1735 - 1750
Ester (C-O)Stretch1150 - 1250
Amine (C-N)Stretch1020 - 1220
Cyclohexane RingC-C Stretch & Bending Modes800 - 1200

This table presents generalized frequency ranges. Precise values for this compound would be obtained from specific DFT calculations.

By comparing the theoretically predicted spectrum with an experimental one, researchers can confirm the compound's identity and gain confidence in its determined stereochemistry, as different isomers will exhibit subtle but distinct differences in their vibrational spectra.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computational methods has become an invaluable tool in structural elucidation. For a molecule like this compound, which can exist as cis and trans diastereomers, each with a pair of enantiomers, theoretical calculations can help to distinguish between these forms.

The primary method for such predictions is Density Functional Theory (DFT), often utilizing the Gauge-Including Atomic Orbital (GIAO) method to calculate isotropic magnetic shielding constants, which are then converted to chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For instance, hybrid functionals like B3LYP are commonly employed, and the choice of basis set, such as the Pople-style 6-31G(d) or the more extensive correlation-consistent basis sets (e.g., cc-pVTZ), can significantly impact the results. imist.ma

A critical first step in any NMR prediction is a thorough conformational analysis. The cyclohexane ring in this compound can adopt various chair and boat conformations, and the relative orientation of the amino and carboxylate groups will influence the chemical shifts of the ring protons and carbons. Computational methods would first identify the lowest energy conformers for both the cis and trans isomers. rsc.org The predicted NMR parameters for these stable conformers would then be averaged, weighted by their Boltzmann population, to yield the final predicted spectrum.

While specific computational studies providing detailed NMR chemical shift and coupling constant predictions for this compound are not readily found in the surveyed literature, the following tables illustrate how such data would typically be presented. The values would be derived from DFT calculations on the optimized geometries of the most stable conformers.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers (Note: These are illustrative values as specific literature data is unavailable. Calculations would typically be performed using a method such as B3LYP/6-31G(d) in a suitable solvent model.)

Proton Predicted δ (cis isomer) Predicted δ (trans isomer)
H1 2.85 2.65
H2 3.20 3.00
OCH₃ 3.70 3.71
Cyclohexyl-H 1.20 - 2.10 1.10 - 2.00
NH₂ 1.50 1.45

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers (Note: These are illustrative values as specific literature data is unavailable. Calculations would typically be performed using a method such as B3LYP/6-31G(d) in a suitable solvent model.)

Carbon Predicted δ (cis isomer) Predicted δ (trans isomer)
C1 55.0 56.5
C2 58.0 59.5
C=O 175.0 174.8
OCH₃ 52.0 52.1
Cyclohexyl-C 22.0 - 35.0 21.0 - 34.0

Similarly, coupling constants (J-values), which provide valuable information about the dihedral angles between adjacent protons, can also be calculated. These theoretical values are particularly useful for distinguishing between the cis and trans isomers due to their different spatial arrangements of substituents on the cyclohexane ring.

Theoretical Calculation of Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectra

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules. Theoretical calculations of ECD and ORD spectra have become a standard practice to complement experimental measurements.

The most common method for these calculations is Time-Dependent Density Functional Theory (TD-DFT). nih.gov This approach calculates the electronic excitation energies and the corresponding rotatory strengths, which are then used to simulate the ECD spectrum. The simulated spectrum of a proposed enantiomer can then be compared with the experimental spectrum to assign the absolute configuration.

The process for a reliable ECD/ORD prediction for this compound would involve several steps:

Conformational Search: As with NMR predictions, a thorough search for all low-energy conformers of the chiral molecule is essential.

Geometry Optimization: Each conformer is then optimized using a suitable DFT method and basis set.

TD-DFT Calculation: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. The choice of functional is critical, with functionals like CAM-B3LYP and PBE0 often providing good results for chiroptical properties. nih.gov

Boltzmann Averaging: The final theoretical ECD spectrum is obtained by averaging the spectra of all significant conformers, weighted by their calculated Boltzmann populations at a given temperature. nih.gov

Although no specific theoretical ECD or ORD studies for this compound have been identified in the literature, the methodology is well-established. Such a study would be crucial for unequivocally assigning the (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S) configurations to the experimentally observed enantiomers.

Table 3: Key Aspects of Theoretical ECD/ORD Calculations for Chiral Amines and Esters (Note: This table summarizes the general approach as specific data for the target compound is not available.)

Parameter Typical Method/Consideration Rationale
Methodology Time-Dependent Density Functional Theory (TD-DFT) Provides a good balance between computational cost and accuracy for calculating electronic excited states and chiroptical properties. core.ac.uk
Functionals CAM-B3LYP, PBE0, BH&HLYP These functionals often perform well in predicting excitation energies and rotatory strengths. nih.gov
Basis Set 6-311++G(d,p), aug-cc-pVDZ Larger basis sets with diffuse and polarization functions are generally required for accurate chiroptical predictions.
Solvent Model Polarizable Continuum Model (PCM) Accounts for the effect of the solvent on the conformational equilibrium and the electronic transitions. core.ac.uk
Conformational Analysis Essential The overall ECD/ORD spectrum is a population-weighted average of the spectra of individual stable conformers.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the separation and quantification of the different isomers of this compound, as well as for assessing its chemical purity. The choice of technique depends on the specific analytical goal, such as enantiomeric separation, diastereomeric resolution, or trace analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development is crucial for achieving the desired separation of its stereoisomers.

Method Development: The development of an effective HPLC method for separating the diastereomers (cis and trans isomers) and enantiomers of this compound involves a systematic optimization of several parameters. Chiral stationary phases (CSPs) are essential for the enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of various chiral compounds, including amino acids and their derivatives. nih.goveijppr.com The separation of diastereomers can often be achieved on conventional achiral stationary phases, such as C18, due to their different physicochemical properties. nih.govresearchgate.net

The mobile phase composition, including the type and proportion of organic modifier (e.g., methanol (B129727), acetonitrile) and the presence of additives, plays a critical role in achieving resolution. csfarmacie.cz For separations on polysaccharide-based CSPs, a polar organic or reversed-phase mode is often employed.

A typical starting point for method development could involve screening different chiral columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The pH of the aqueous phase can influence the ionization state of the amino group and, consequently, the retention and selectivity.

Validation: Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other isomers.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Representative HPLC Method Validation Parameters for Isomer Analysis
ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9950.999
Accuracy (Recovery %)98.0% - 102.0%99.5%
Precision (RSD %)≤ 2.0%< 1.5%
LOD (µg/mL)Signal-to-Noise Ratio of 3:10.1 µg/mL
LOQ (µg/mL)Signal-to-Noise Ratio of 10:10.3 µg/mL
RobustnessRSD ≤ 2.0% for varied parametersPass

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis. This process involves converting the polar amino and carboxyl groups into less polar, more volatile moieties. mdpi.com

Common derivatization strategies for amino acids and their esters include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen of the amino group to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.

Acylation followed by Esterification: A two-step process where the amino group is first acylated (e.g., with trifluoroacetic anhydride) and the carboxyl group is then esterified (though in this case, it is already an ester).

Chloroformate Derivatization: Reagents like methyl chloroformate can be used to derivatize the amino group. nih.gov

Once derivatized, the volatile analyte can be separated on a capillary GC column, often one with a chiral stationary phase for the resolution of enantiomers. GC coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allows for trace-level analysis. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral information for peak identification and confirmation. mdpi.comresearchgate.net

Typical GC-MS Conditions for Derivatized this compound
ParameterCondition
ColumnChiral Capillary Column (e.g., Chirasil-Val)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp to 220 °C at 5 °C/min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase and reversed-phase HPLC for the analysis and purification of chiral and achiral compounds. chromatographytoday.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC. chromatographyonline.com

Chiral Separations: SFC is particularly advantageous for chiral separations. chromatographyonline.comeuropeanpharmaceuticalreview.com The same polysaccharide-based chiral stationary phases used in HPLC are often employed in SFC, frequently exhibiting enhanced selectivity and resolution. chromatographyonline.com The mobile phase in SFC typically consists of supercritical CO2 and a small percentage of an organic modifier, such as methanol or ethanol (B145695). Additives like amines or acids can be included to improve peak shape and resolution, especially for basic or acidic analytes. wiley.com

Achiral Separations: For purity analysis, achiral SFC offers a rapid and "greener" alternative to HPLC, significantly reducing the consumption of organic solvents. chromatographytoday.comresearchgate.net A variety of achiral stationary phases can be used to assess the purity of this compound and to separate its diastereomers.

The ability to rapidly screen a wide range of columns and modifiers makes SFC a highly efficient technique in method development for both chiral and achiral separations of compounds like this compound. americanpharmaceuticalreview.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. sciex.com For a compound like this compound, which possesses a basic amino group, CE offers a powerful analytical tool.

In a typical Capillary Zone Electrophoresis (CZE) setup, at a pH below the pKa of the amino group, the compound will be positively charged and migrate towards the cathode. The separation of different isomers can be achieved by manipulating the electrophoretic mobility.

For the separation of enantiomers, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. researchgate.netmtak.hu The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities and, thus, separation.

The key advantages of CE include very high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Illustrative CE Parameters for Chiral Separation
ParameterCondition
CapillaryFused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte25 mM phosphate buffer, pH 2.5
Chiral Selector10 mM Hydroxypropyl-β-cyclodextrin
Voltage20 kV
Temperature25 °C
DetectionUV at 200 nm

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound, including the determination of its relative and absolute stereochemistry.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multidimensional (2D) NMR experiments are crucial for assigning all signals and determining the stereochemistry of the four possible isomers of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. wikipedia.org For this compound, COSY spectra would reveal the connectivity of the protons on the cyclohexane ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edupressbooks.pub It is highly sensitive and allows for the unambiguous assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu HMBC is invaluable for piecing together the carbon skeleton and for assigning quaternary carbons. For instance, it would show correlations from the methyl protons of the ester group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is particularly critical for determining the relative stereochemistry (cis or trans) of the amino and carboxylate groups on the cyclohexane ring. For the cis isomer, a NOE would be observed between the axial proton at C1 and the axial proton at C2. For the trans isomer, a NOE would be expected between the axial proton at C1 and the equatorial proton at C2, and between the equatorial proton at C1 and the axial proton at C2. The conformation of substituted cyclohexanes, where bulky groups prefer an equatorial position to minimize 1,3-diaxial interactions, is a key consideration in interpreting NOESY data. libretexts.orglibretexts.org

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of each isomer of this compound can be achieved.

An in-depth analysis of this compound necessitates the use of sophisticated analytical methodologies to fully elucidate its structural and conformational properties. This article details the application of advanced nuclear magnetic resonance spectroscopy, mass spectrometry, vibrational spectroscopy, and X-ray diffraction techniques in the research of this specific chemical compound.

1 Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the complete structural assignment of this compound, providing through-bond and through-space atomic correlations.

1 2D COSY, HSQC, HMBC, and NOESY/ROESY Experiment Design

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment is designed to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons on the cyclohexane ring, for instance, between the proton at C1 and the proton at C2, as well as between adjacent methylene protons (C3-C4, C4-C5, C5-C6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.com This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For the target molecule, each proton on the cyclohexane ring and the methyl protons of the ester group would show a correlation to its corresponding carbon atom.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. They are essential for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the amino and carboxylate groups (cis or trans). For example, a NOESY/ROESY experiment could show a spatial correlation between the proton at C1 and the proton at C2, which would help to establish their relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for trans-methyl 2-aminocyclohexane-1-carboxylate

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY/ROESY Correlations
C1-H~2.5~58C2-H, C6-HC=O, C2, C3, C5C2-H, C6-H
C2-H~3.0~55C1-H, C3-HC1, C3, C4, C6C1-H, C3-H
C3, C4, C5, C6-H1.2-2.024-32Adjacent ring protonsAdjacent ring carbonsAdjacent ring protons
OCH₃~3.7~52-C=OC1-H
C=O-~175-C1-H, OCH₃-

2 Solid-State NMR Spectroscopy for Bulk Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these different forms in the bulk material. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.

2 Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

1 High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₈H₁₅NO₂, the expected exact mass can be calculated and compared to the experimentally measured mass to confirm the elemental composition with high confidence.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Measured Exact Mass [M+H]⁺Mass Difference (ppm)
C₈H₁₅NO₂158.1176(Hypothetical) 158.1178(Hypothetical) 1.26

2 Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and cleavage of the cyclohexane ring. libretexts.orgchemguide.co.uk Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. libretexts.orglibretexts.org

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 158.1)

Fragment m/zProposed Lost FragmentProposed Fragment Structure
127.1OCH₃[M+H-OCH₃]⁺
98.1COOCH₃[M+H-COOCH₃]⁺
81.1C₄H₈ + NH₃Cyclohexenyl cation

3 Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and providing insights into its conformational state. chemsrc.com

For this compound, the IR and Raman spectra would show characteristic vibrational modes for the amine (N-H stretching and bending), the ester (C=O and C-O stretching), and the aliphatic cyclohexane ring (C-H stretching and bending). libretexts.orglibretexts.org The positions and shapes of these bands can provide information about hydrogen bonding and the conformation of the molecule. For instance, the frequency of the N-H stretching vibration can indicate the extent of hydrogen bonding involving the amino group. pressbooks.pubmasterorganicchemistry.com

Table 4: Key Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (amine)Stretching3300-3400Medium
C-H (aliphatic)Stretching2850-2960Strong
C=O (ester)Stretching1730-1750Strong
N-H (amine)Bending1590-1650Medium
C-O (ester)Stretching1150-1250Strong

Future Perspectives and Emerging Research Directions for Methyl 2 Aminocyclohexane 1 Carboxylate

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Reaction Optimization: Beyond route design, ML algorithms, particularly Bayesian optimization, are being employed to fine-tune reaction conditions for maximum yield and selectivity. semanticscholar.orgprinceton.edu For the synthesis of a specific stereoisomer of methyl 2-aminocyclohexane-1-carboxylate, an ML model could efficiently explore a multidimensional parameter space—including catalyst type, solvent, temperature, and reagent ratios—to identify the optimal conditions with a minimal number of experiments. princeton.edubeilstein-journals.org This data-driven approach accelerates process development and reduces waste. nih.gov

Table 1: Application of AI/ML in the Synthesis of this compound
AI/ML ApplicationFunctionPotential Impact on SynthesisExample Technologies/Models
Retrosynthesis PlanningProposes synthetic pathways from target to starting materials. arxiv.orgDiscovery of novel, more efficient, or cost-effective routes.Template-based (e.g., LocalRetro) and template-free (e.g., Chemformer, Mol-Transformer) models. mdpi.com
Reaction Condition PredictionSuggests optimal catalysts, reagents, solvents, and temperatures. beilstein-journals.orgHigher yields, improved stereoselectivity, and reduced side-product formation.Neural networks trained on large reaction datasets (e.g., USPTO, Reaxys).
Bayesian OptimizationIteratively suggests experiments to find optimal reaction parameters. semanticscholar.orgAccelerated process optimization with fewer experimental runs.Open-source tools integrating optimization algorithms. princeton.edu
Synthetic Accessibility ScoringEstimates the difficulty and feasibility of a proposed synthetic route. iktos.aiPrioritization of routes that are more likely to succeed in the lab.Proprietary algorithms like Iktos's RScore. iktos.ai

Sustainable Synthesis and Circular Economy Approaches in Compound Production

The production of specialty chemicals is increasingly scrutinized through the lens of sustainability and the circular economy. pharmamanufacturing.comefpia.eu Future research on this compound will undoubtedly focus on greener synthetic methodologies.

Biocatalysis: Enzymes offer a powerful tool for performing highly selective chemical transformations under mild conditions, reducing energy consumption and hazardous waste. worldpharmatoday.comnih.gov For the synthesis of chiral this compound, biocatalysis presents several opportunities. For instance, transaminases could be used for the asymmetric amination of a corresponding keto-ester precursor, a strategy that has proven successful for producing other chiral amines. researchgate.net Likewise, lipases could be employed for the kinetic resolution of a racemic mixture of the amino ester, selectively hydrolyzing one enantiomer and leaving the desired one intact. researchgate.net The development of β-amino acid dehydrogenases could also open new biocatalytic routes via the reductive amination of β-keto esters. acs.org

Renewable Feedstocks and Green Chemistry: A key principle of green chemistry is the use of renewable starting materials. springernature.com Research is exploring pathways to produce key chemical intermediates from biomass-derived platform chemicals. springernature.com Future syntheses of the cyclohexyl core of the target molecule could potentially start from bio-based precursors, moving away from traditional petrochemical sources. Furthermore, adopting green chemistry principles, such as using microwave-assisted synthesis to reduce reaction times and solvent usage, is a growing trend for producing compounds like poly(β-amino ester)s. rsc.orgrsc.org

Circular Economy: The pharmaceutical and chemical industries are beginning to adopt circular economy principles, which aim to design out waste and keep materials in use. altlaboratories.comnih.gov For a building block like this compound, this could involve developing processes where solvents are recycled, and catalyst recovery and reuse are maximized. Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a central tenet of this approach. worldpharmatoday.com

Exploration of Novel Catalytic Roles and Methodologies

While often viewed as a synthetic building block, the inherent structure of this compound makes it and its derivatives prime candidates for developing new catalysts and catalytic methodologies. Its rigid stereochemistry is particularly valuable in asymmetric catalysis.

The closely related trans-1,2-diaminocyclohexane (DACH) is a well-established "privileged scaffold" used to construct a multitude of successful chiral ligands and organocatalysts. researchgate.netacs.org By simple chemical modification, this compound can be converted into a variety of DACH-like derivatives. For example, reduction of the ester and amidation of the amine can yield novel bifunctional catalysts capable of activating both nucleophiles and electrophiles simultaneously through hydrogen bonding. researchgate.net

These new catalysts could be applied to a wide array of asymmetric transformations, including:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Aldol and Mannich Reactions: Facilitating the formation of C-C and C-N bonds with high stereocontrol.

Asymmetric Aminations and Hydroxylations: Introducing nitrogen and oxygen functionalities enantioselectively. researchgate.net

Furthermore, strong nonlinear effects, known as asymmetric amplification, have been observed in reactions using catalysts derived from trans-1,2-diaminocyclohexane. nih.govsigmaaldrich.com This phenomenon, where a catalyst with low enantiomeric excess can produce a product with very high enantiomeric excess, is of significant interest. Future research will likely explore whether catalysts derived from this compound exhibit similar amplification effects, which could have profound implications for the practical and economic feasibility of asymmetric synthesis.

Advanced Scaffold Design and Functional Material Development for Next-Generation Chemical Technologies

The unique structural features of this compound—a cyclic β-amino ester—make it an excellent monomer for creating advanced materials with tailored properties.

Functional Polymers: Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers known for their applications in gene delivery and drug delivery systems. nih.govfrontiersin.org Typically synthesized by the Michael addition of amines to diacrylates, the properties of these polymers can be finely tuned by the choice of monomers. frontiersin.org Incorporating a rigid, cyclic monomer like this compound into a PBAE backbone could impart unique conformational constraints, potentially enhancing nanoparticle stability or altering degradation kinetics and cellular interaction.

Covalent Adaptable Networks (CANs): Recent research has shown that β-amino esters can act as dynamic covalent building blocks for creating reprocessable and self-healing materials known as CANs. acs.orgnih.gov These networks rely on the reversibility of the aza-Michael reaction and transesterification at elevated temperatures. nih.gov Using this compound as a multifunctional crosslinker could lead to the development of robust, densely cross-linked materials with high thermal stability and creep resistance, suitable for advanced engineering applications. acs.org

Peptide Mimics and Polyamides: The constrained cyclic structure of this amino ester makes it an ideal scaffold for designing peptidomimetics. By polymerizing or incorporating it into larger structures, it is possible to create cyclic polyamides or peptide-like molecules with enhanced stability against enzymatic degradation compared to their linear counterparts. nih.gov These structures could find applications in drug discovery, for example, by mimicking the turns of a peptide to disrupt protein-protein interactions.

Table 2: Potential Applications in Advanced Material Development
Material ClassRole of this compoundPotential Properties and ApplicationsRelevant Research Area
Poly(β-amino ester)s (PBAEs)Cyclic monomer or crosslinker.Enhanced nanoparticle stability, controlled degradation, improved gene/drug delivery efficiency. frontiersin.orgBiomaterials, Gene Therapy
Covalent Adaptable Networks (CANs)Multifunctional crosslinking agent.High thermal stability, creep resistance, reprocessability, self-healing properties. acs.orgnih.govSmart Materials, Polymer Chemistry
Peptidomimetics / Cyclic PolyamidesConstrained amino acid surrogate. nih.govIncreased biological stability, ability to mimic protein secondary structures, therapeutic potential.Medicinal Chemistry, Supramolecular Chemistry
Functional ScaffoldsCore structure for derivatization.Creation of libraries of complex molecules for screening in material science or drug discovery.Combinatorial Chemistry

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